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Methyl 2,3-dihydroxy-4-bromobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydroxy-4-bromobenzoate Abstract Methyl 2,3-dihydroxy-4-bromobenzoate is a polysubstituted aromatic compound featuring a catechol moiety, a bromine a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydroxy-4-bromobenzoate

Abstract

Methyl 2,3-dihydroxy-4-bromobenzoate is a polysubstituted aromatic compound featuring a catechol moiety, a bromine atom, and a methyl ester group. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its chemical properties can be reliably predicted based on the well-understood principles of its constituent functional groups and data from close structural analogs. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, a detailed analysis of its chemical reactivity, and actionable experimental protocols. This document is designed to serve as a foundational resource for researchers intending to synthesize, characterize, or utilize this molecule as a building block in organic synthesis, medicinal chemistry, or materials science.

Compound Profile and Structural Analysis

Methyl 2,3-dihydroxy-4-bromobenzoate is a derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with four different groups, leading to a specific and predictable electronic and steric environment.

  • IUPAC Name: Methyl 4-bromo-2,3-dihydroxybenzoate

  • Molecular Formula: C₈H₇BrO₄

  • Molecular Weight: 247.04 g/mol

  • Key Structural Features:

    • Catechol Moiety: The adjacent hydroxyl groups at C2 and C3 positions make it a derivative of catechol. This feature is critical for its potential as a chelating agent and influences its redox properties and reactivity in electrophilic substitutions.

    • Bromine Atom: Located at C4, the bromine atom acts as a heavy-atom tracer in mass spectrometry and a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

    • Methyl Ester: The methoxycarbonyl group at C1 is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in reactions such as hydrolysis and amidation.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Benzene Ring C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents Ester_C [pos="0,3.2!", label="C"]; Ester_O1 [pos="-0.8,4.0!", label="O"]; Ester_O2 [pos="1.0,4.0!", label="O"]; Ester_CH3 [pos="1.2,5.2!", label="CH₃"];

OH2 [pos="-2.8,1.5!", label="OH"]; OH3 [pos="-2.8,-1.5!", label="OH"]; Br4 [pos="0,-3.2!", label="Br"]; H5 [pos="2.8,-1.5!", label="H"]; H6 [pos="2.8,1.5!", label="H"];

C1 -- Ester_C [label=""]; Ester_C -- Ester_O1 [style=double]; Ester_C -- Ester_O2; Ester_O2 -- Ester_CH3;

C2 -- OH2; C3 -- OH3; C4 -- Br4; C5 -- H5; C6 -- H6; } caption: "Molecular Structure of Methyl 2,3-dihydroxy-4-bromobenzoate"

Proposed Synthesis and Purification

A logical and efficient synthesis of the target compound involves two primary steps: regioselective bromination of a commercially available precursor followed by esterification.

2.1. Synthetic Workflow

The proposed pathway begins with methyl 2,3-dihydroxybenzoate. The two hydroxyl groups are powerful activating groups, directing electrophilic substitution to the positions ortho and para to them. The C4 position is para to the C1-ester group and ortho to the C3-hydroxyl group, making it a highly favorable site for bromination.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Purification start Methyl 2,3-dihydroxybenzoate reagents1 N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Room Temperature start->reagents1 product Methyl 2,3-dihydroxy-4-bromobenzoate reagents1->product crude Crude Product Mixture product->crude Work-up purification Column Chromatography (Silica Gel) Hexane/Ethyl Acetate Gradient crude->purification final Pure Product >98% purification->final

2.2. Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The high activation of the aromatic ring by the two hydroxyl groups allows the reaction to proceed under gentle conditions without a Lewis acid catalyst, minimizing side reactions.

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 2,3-dihydroxybenzoate (1.0 eq, e.g., 1.68 g, 10 mmol) and dissolve it in 40 mL of acetonitrile. Stir the solution at room temperature until all solid has dissolved.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol) in 20 mL of acetonitrile. Add the NBS solution dropwise to the stirred solution of the benzoate over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

2.3. Detailed Experimental Protocol: Purification

Trustworthiness Statement: This purification protocol is a self-validating system. The efficacy of the column chromatography is continuously monitored by TLC, and the purity of the final combined fractions is confirmed by NMR spectroscopy, ensuring the removal of starting material and byproducts like succinimide.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 9:1 Hexane:Ethyl Acetate solvent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions based on the separation observed on the column and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate) and remove the solvent under reduced pressure to yield Methyl 2,3-dihydroxy-4-bromobenzoate as a solid.

Physicochemical Properties (Predicted)

The properties below are predicted based on analysis of similar compounds, such as 4-bromocatechol (m.p. 87°C)[1][2] and other substituted methyl benzoates. The introduction of a bromine atom and an additional hydroxyl group compared to methyl salicylate would be expected to increase the melting point due to stronger intermolecular forces (hydrogen bonding, dipole-dipole interactions) and increased molecular weight.

PropertyPredicted Value / DescriptionRationale / Comparison
Appearance White to off-white crystalline solidConsistent with other substituted phenols and benzoates.
Melting Point 95 - 105 °CHigher than 4-bromocatechol (87 °C)[1] due to the additional ester group allowing for more packing and polar interactions.
Boiling Point > 300 °C (with decomposition)High molecular weight and strong hydrogen bonding suggest a high boiling point; phenolic compounds often decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, DMSO. Sparingly soluble in chloroform. Insoluble in water and hexanes.The polar hydroxyl and ester groups confer solubility in polar organic solvents. The phenolic protons allow for some solubility in basic aqueous solutions.
pKa pKa1 ≈ 8.5-9.0, pKa2 ≈ 11.5-12.0Similar to 4-bromocatechol (pKa1 ~8.84)[3]. The electron-withdrawing ester group will slightly increase the acidity (lower the pKa) of the phenolic protons compared to unsubstituted catechol.

Spectroscopic Analysis & Structural Elucidation (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on established principles of NMR, IR, and MS.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The use of DMSO-d₆ is predicted to be optimal as it will solubilize the compound well and allow for the observation of the exchangeable phenolic protons.

    • δ ~10.0-10.5 ppm (s, 1H, -OH): One of the phenolic protons, likely deshielded by intramolecular hydrogen bonding with the ester carbonyl.

    • δ ~9.0-9.5 ppm (s, 1H, -OH): The second phenolic proton.

    • δ ~7.5 ppm (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton at C6, split by the proton at C5.

    • δ ~7.1 ppm (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton at C5, split by the proton at C6.

    • δ ~3.85 ppm (s, 3H, -OCH₃): Methyl ester protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 ppm: Ester carbonyl carbon (C=O).

    • δ ~145-150 ppm: Aromatic carbons attached to hydroxyl groups (C2, C3).

    • δ ~130-135 ppm: Aromatic carbon with no attached proton (C1).

    • δ ~125 ppm: Aromatic protonated carbon (C6).

    • δ ~120 ppm: Aromatic protonated carbon (C5).

    • δ ~110-115 ppm: Aromatic carbon attached to bromine (C4).

    • δ ~52 ppm: Methyl ester carbon (-OCH₃).

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeDescription
3500 - 3200O-H stretch (phenolic)A broad, strong band characteristic of hydrogen-bonded hydroxyl groups.
~3050C-H stretch (aromatic)Medium to weak bands for the C-H bonds on the benzene ring.
~2950C-H stretch (aliphatic)Medium to weak band for the methyl ester group.
1710 - 1680 C=O stretch (ester) A very strong, sharp absorption. The frequency is slightly lowered from a typical aliphatic ester (~1740 cm⁻¹)[4] due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding.
~1600, ~1480C=C stretch (aromatic)Two or more medium to strong bands characteristic of the benzene ring.
1300 - 1200C-O stretch (ester/phenol)Strong, characteristic stretching vibrations for the ester and phenol C-O bonds.[5]
~1100C-O stretch (ester)Another strong C-O stretching band.
~600C-Br stretchA weak to medium band in the fingerprint region.

4.3. Mass Spectrometry (MS)

Authoritative Grounding: The most definitive feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% and 49.31%, respectively)[6]. This results in a pair of peaks of nearly equal intensity, separated by 2 m/z units, for any fragment containing a bromine atom.[7][8]

  • Molecular Ion (M⁺): A characteristic pair of peaks will be observed at m/z 246 (for the C₈H₇⁷⁹BrO₄ ion) and m/z 248 (for the C₈H₇⁸¹BrO₄ ion) in an approximate 1:1 intensity ratio.

  • Key Fragmentation Pattern:

    • [M - 31]⁺ (m/z 215/217): Loss of the methoxy group (•OCH₃) from the ester. This fragment will still show the 1:1 bromine isotope pattern.

    • [M - 59]⁺ (m/z 187/189): Loss of the entire methoxycarbonyl group (•COOCH₃). This fragment corresponds to the 4-bromocatechol radical cation and will also exhibit the 1:1 bromine pattern.

Reactivity and Chemical Behavior

The molecule's reactivity is governed by the interplay of its three key functional groups.

G cluster_OH Reactivity Pathways cluster_ESTER Reactivity Pathways cluster_RING Reactivity Pathways MAIN Methyl 2,3-dihydroxy-4-bromobenzoate OH_GROUP Phenolic -OH Groups (C2, C3) MAIN->OH_GROUP ESTER_GROUP Methyl Ester Group (C1) MAIN->ESTER_GROUP AROMATIC_RING Aromatic Ring System MAIN->AROMATIC_RING ACID_BASE Deprotonation (Acidity) OH_GROUP->ACID_BASE O_ALKYLATION O-Alkylation / Etherification OH_GROUP->O_ALKYLATION O_ACYLATION O-Acylation OH_GROUP->O_ACYLATION CHELATION Metal Chelation OH_GROUP->CHELATION HYDROLYSIS Saponification (Hydrolysis) ESTER_GROUP->HYDROLYSIS AMIDATION Amidation ESTER_GROUP->AMIDATION CROSS_COUPLING Cross-Coupling (at C-Br) AROMATIC_RING->CROSS_COUPLING FURTHER_EAS Further Electrophilic Sub. (Difficult) AROMATIC_RING->FURTHER_EAS

  • Phenolic Hydroxyl Groups:

    • Acidity: The hydroxyl protons are acidic and can be removed by bases. This allows for the formation of phenoxides, which are potent nucleophiles.

    • O-Alkylation/Acylation: The phenoxides can readily react with electrophiles like alkyl halides or acyl chlorides to form ethers and esters, respectively.

    • Chelation: The ortho-dihydroxy (catechol) arrangement is a classic bidentate ligand, capable of forming stable complexes with a wide range of metal ions. This property is crucial in coordination chemistry and the development of sensors or catalysts.

  • Ester Group:

    • Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.

    • Amidation: Reaction with primary or secondary amines, often at elevated temperatures or with catalysis, can convert the ester into the corresponding amide.

  • Aromatic Ring & Bromine Atom:

    • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex biaryls, alkynylated, or aminated derivatives. This is arguably the most powerful synthetic handle on the molecule.[9]

    • Further Electrophilic Aromatic Substitution (EAS): The ring is highly activated by the two hydroxyl groups but also substituted at four of its six positions. The remaining positions (C5 and C6) are sterically hindered and electronically influenced by multiple groups, making further EAS challenging and likely to result in complex product mixtures.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for substituted phenols and aromatic bromides.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[1]

References

  • Chemsrc (2025). 4-BROMOCATECHOL | CAS#:17345-77-6. [Link]

  • Chemistry Steps (2025). Isotopes in Mass Spectrometry. [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry LibreTexts (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • LookChem (2025). Cas 17345-77-6, 4-BROMOCATECHOL. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

Sources

Exploratory

The Role of Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) in the Synthesis of Next-Generation KAT6A Inhibitors

Executive Summary In the rapidly evolving landscape of epigenetic oncology, Lysine Acetyltransferase 6A (KAT6A, also known as MOZ or MYST3) has emerged as a highly validated therapeutic target. Amplification of the 8p11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of epigenetic oncology, Lysine Acetyltransferase 6A (KAT6A, also known as MOZ or MYST3) has emerged as a highly validated therapeutic target. Amplification of the 8p11-p12 chromosomal region, which houses the KAT6A gene, is prevalent in 12–15% of breast cancers and is heavily implicated in acute myeloid leukemia (AML) and gliomas[1],[2]. Historically considered "undruggable," the KAT6A enzyme is now being successfully targeted by a novel class of acylsulfonamide inhibitors[3].

This technical whitepaper provides an in-depth analysis of Methyl 2,3-dihydroxy-4-bromobenzoate (CAS: 1393905-58-2) , a critical, early-stage synthetic intermediate used to construct the core pharmacophore of these next-generation acylsulfonamide KAT6A inhibitors[4],[5]. By dissecting the mechanistic rationale, self-validating synthetic protocols, and comparative pharmacological data, this guide serves as a comprehensive blueprint for drug development professionals working in epigenetic modulation.

Chemical Identity & Physical Properties

Before detailing the synthetic workflows, it is essential to establish the foundational chemical parameters of the intermediate. The presence of the bromine atom at the C4 position is the critical functional handle for downstream cross-coupling reactions that build the extended acylsulfonamide structure[5],[6].

PropertyValue
Chemical Name Methyl 2,3-dihydroxy-4-bromobenzoate
Synonyms Methyl 4-bromo-2,3-dihydroxybenzoate
CAS Registry Number 1393905-58-2
Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
Structural Features Catechol core (2,3-dihydroxy) with a para-bromo directing group
Primary Application Key intermediate for KAT6A/B acylsulfonamide inhibitors

Mechanistic Rationale: Targeting the KAT6A Epigenetic Axis

To understand why CAS 1393905-58-2 is synthesized, we must understand the biological target it ultimately helps inhibit.

The Epigenetic Mechanism: KAT6A catalyzes the transfer of an acetyl group from Acetyl-Coenzyme A (AcCoA) to the lysine 23 residue of histone H3 (H3K23)[7]. This specific acetylation event upregulates oncogenic transcription. For instance, in gliomas, KAT6A promotes H3K23 acetylation and recruits TRIM24, leading to the hyperactivation of the PI3K/AKT signaling pathway[2]. Furthermore, KAT6A represses cellular senescence by directly binding to the transcription start sites of senescence-inhibiting genes (e.g., Cdc6, Ezh2) via the INK4A-ARF pathway[7],[2].

The Acylsulfonamide Pharmacophore: Because the substrate lysine-binding pocket of KAT6A is shallow and difficult to drug, modern inhibitors are designed to competitively bind in the deep, elongated AcCoA binding site[1]. Acylsulfonamides act as carboxylic acid bioisosteres. Structural biology reveals that the methoxy-functionalized aromatic rings (derived from our target intermediate) engage in a critical hydrogen bond with the orthogonally oriented backbone NH of the Ile649 residue deep within the KAT6A pocket[1].

KAT6A_Pathway KAT6A KAT6A (MOZ) Amplification (8p11-p12) H3K23 Histone H3K23 Acetylation KAT6A->H3K23 Catalyzes AcCoA Acetyl-CoA AcCoA->H3K23 Acetyl Donor Oncogenes Oncogenic Transcription (PIK3CA, TRIM24) H3K23->Oncogenes Activates Tumor Tumor Proliferation (Breast Cancer, AML) Oncogenes->Tumor Promotes Inhibitor Acylsulfonamide Inhibitor (Derived from CAS 1393905-58-2) Inhibitor->KAT6A Blocks AcCoA Pocket Senescence Cellular Senescence (INK4A/ARF Pathway) Inhibitor->Senescence Induces

Epigenetic signaling pathway of KAT6A and mechanism of acylsulfonamide-mediated inhibition.

Self-Validating Protocol: Regioselective Synthesis of CAS 1393905-58-2

The synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate requires exquisite regiocontrol. The starting material, Methyl 2,3-dihydroxybenzoate, contains a highly electron-rich catechol ring that is prone to rapid, uncontrolled polybromination.

As detailed in 2[5], the following protocol utilizes cryogenic kinetics and steric bulk to enforce strict C4-monobromination.

Step-by-Step Methodology

Objective: Achieve >95% regioselective mono-bromination at the C4 position. Reagents: Methyl 2,3-dihydroxybenzoate (1.0 eq), tert-butylamine (2.0 eq), Bromine (2.0 eq), Toluene, Dichloromethane (DCM).

  • Reagent Complexation (In Situ Attenuation):

    • Action: In a rigorously inert atmosphere, prepare a premix solution of tert-butylamine (2-methylpropan-2-amine) and bromine in a toluene/DCM solvent system. Cool the reactor to −78° C.

    • Causality: Mixing tert-butylamine with Br₂ generates a bulky, mild brominating complex. This significantly attenuates the electrophilicity of the bromine, preventing the over-oxidation or polybromination of the highly activated phenolic substrate[5].

  • Substrate Addition (Kinetic Control):

    • Action: Dissolve Methyl 2,3-dihydroxybenzoate in DCM and add it dropwise to the cryogenic premix.

    • Causality: Dropwise addition at −78° C suppresses localized exothermic spikes. The steric bulk of the tert-butylamine-bromine complex forces the electrophilic aromatic substitution (EAS) to occur exclusively at the less sterically hindered C4 position, guided by the ortho/para directing effects of the hydroxyl groups[5].

  • Cryogenic Maturation & IPC Validation:

    • Action: Stir at −78° C for 30 minutes.

    • Self-Validation (IPC): Perform an LC-MS check. The presence of a single dominant peak at m/z 245/247 (characteristic 1:1 isotopic ratio of mono-bromine) validates that the Wheland intermediate has formed without secondary bromination.

  • Thermal Equilibration:

    • Action: Slowly warm the reaction mixture to room temperature (RT) and stir for 16 hours.

    • Causality: Warming provides the thermodynamic driving force required to complete the rearomatization step, pushing the reaction to full conversion[5].

  • Quenching & Isolation:

    • Action: Quench with water, extract the organic layer with ethyl acetate, dry, and concentrate to yield Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2).

Synthesis_Workflow SM Methyl 2,3-dihydroxybenzoate (Starting Material) Bromination Regioselective Bromination (t-BuNH2, Br2, -78°C) SM->Bromination Step 1 Intermediate Methyl 2,3-dihydroxy-4-bromobenzoate (CAS: 1393905-58-2) Bromination->Intermediate Kinetic Control Methylation O-Methylation (MeI, K2CO3) Intermediate->Methylation Step 2 Intermediate2 Methyl 4-bromo-2,3-dimethoxybenzoate Methylation->Intermediate2 Protection Coupling Sulfonamide Coupling & Elaboration Intermediate2->Coupling Step 3+ API Acylsulfonamide KAT6A Inhibitor (Active Pharmaceutical Ingredient) Coupling->API Final Assembly

Regioselective synthetic workflow for acylsulfonamide KAT6A inhibitors via CAS 1393905-58-2.

Downstream Elaboration: Constructing the Pharmacophore

Once CAS 1393905-58-2 is isolated, it undergoes immediate downstream elaboration to lock the oxygen atoms and utilize the bromine handle.

As outlined in6[6], the intermediate is subjected to an O-methylation protocol using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) to yield Methyl 4-bromo-2,3-dimethoxybenzoate. This dimethoxy configuration is not merely a protecting group strategy; the 6-methoxy equivalent in the final drug structure is biologically essential for engaging the Ile649 H-bond donor in the KAT6A active site[1]. Following methylation, the C4-bromine serves as the coupling site for advanced cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to append the benzofuran or benzisoxazole rings, culminating in the acylsulfonamide active pharmaceutical ingredient (API).

Comparative Pharmacological Profiling

The successful incorporation of the structural motifs derived from CAS 1393905-58-2 has led to the discovery of highly potent, in vivo-active KAT6A inhibitors. The table below summarizes the quantitative biochemical and cellular data of leading chemotypes in this class.

Inhibitor CandidatePharmacophore ClassTarget SelectivityIC₅₀ (KAT6A)Primary Biological Effect
BAY-184 Acylsulfonamide-BenzofuranKAT6A/B670 nM (Cellular)*In vivo tumor growth inhibition[1],[3]
WM-8014 AcylsulfonohydrazideKAT6A/B2.2 nM (Biochem)Induces INK4A/ARF senescence[7],[3]
WM-1119 AcylsulfonohydrazideKAT6A (1100-fold over KAT5)0.25 nM (Biochem)Cell cycle exit without DNA damage[7],[3]
Patent Cpd 282 AcylsulfonamideKAT6A10 nM (TR-FRET)Reversal of oncogenic transcription[8]

*Note: Cellular IC₅₀ values (e.g., ZR-75-1 breast cancer cells) are inherently higher than biochemical TR-FRET assays due to membrane permeability and intracellular AcCoA competition[3].

Conclusion

Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) is far more than a simple catalog chemical; it is the structural cornerstone for a revolutionary class of epigenetic therapies. By employing rigorously controlled, self-validating cryogenic bromination protocols, medicinal chemists can secure the precise regiochemistry required to build potent acylsulfonamide KAT6A inhibitors. As these compounds progress through clinical trials for ER+ breast cancer and AML, the synthetic mastery of this intermediate remains a critical enabler of modern oncology drug discovery.

References

  • GuideChem Product Index:CAS 1393905-58-2 | 4-bromo-2,3-dihydroxybenzoic acid methyl ester.
  • Google Patents (US12428379B2)
  • Google Patents (WO2024189598A2)
  • ACS Publications:Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active K
  • ResearchGate:Discovery of Acylsulfonohydrazide-Derived Lysine Acetyltransferase (KAT6A) Inhibitors as Potent Senescence-Inducing Anti-Cancer Agents.
  • BioWorld:Aurigene Oncology, Olema Pharmaceuticals identify K
  • PubMed Central (PMC)

Sources

Foundational

Whitepaper: Pharmacological Profiling and Assay Methodologies for Methyl 2,3-dihydroxy-4-bromobenzoate

Executive Summary & Structural Rationale In the landscape of rational drug design, marine-derived secondary metabolites—particularly bromophenols—have emerged as highly privileged scaffolds. Methyl 2,3-dihydroxy-4-bromob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, marine-derived secondary metabolites—particularly bromophenols—have emerged as highly privileged scaffolds. Methyl 2,3-dihydroxy-4-bromobenzoate represents a synthetic convergence of these natural marine motifs and optimized pharmacokinetic properties.

To understand its potential biological activity, we must deconstruct the molecule into its three core pharmacophores. As an application scientist, I do not view this merely as a chemical structure, but as a functional toolkit:

  • The 2,3-Dihydroxy (Catechol) Motif: This arrangement is highly optimized for metal chelation and radical scavenging. The adjacent hydroxyl groups facilitate electron donation, making it a potent antioxidant[1].

  • The 4-Bromo Substituent: Halogenation, specifically bromination, serves a dual purpose. First, it significantly increases the lipophilicity of the compound, allowing it to easily diffuse through cellular membranes[2]. Second, the bulky, electron-rich bromine atom engages in "halogen bonding"—a highly directional interaction with Lewis bases in enzyme active sites, which often enhances inhibitory potency compared to non-halogenated parent compounds[3].

  • The Methyl Ester: The free carboxylic acid of a benzoate is ionized at physiological pH, severely restricting passive transport across lipid bilayers. Esterification masks this charge, driving cellular uptake and increasing the intracellular concentration of the active moiety.

G cluster_mechanisms Pharmacophore Modules Compound Methyl 2,3-dihydroxy-4-bromobenzoate Catechol 2,3-Dihydroxy Motif (Redox & Chelation) Compound->Catechol Bromo 4-Bromo Substitution (Halogen Bonding) Compound->Bromo Ester Methyl Ester (Lipid Partitioning) Compound->Ester Target1 ROS Scavenging Catechol->Target1 Target2 Enzyme Inhibition (α-Glucosidase) Catechol->Target2 Bromo->Target2 Target3 Membrane Disruption Bromo->Target3 Ester->Target2 Ester->Target3 Outcome1 Cellular Protection Target1->Outcome1 Outcome2 Anti-Diabetic Action Target2->Outcome2 Outcome3 Antimicrobial Action Target3->Outcome3

Fig 1: Pharmacophore-driven mechanistic pathways of Methyl 2,3-dihydroxy-4-bromobenzoate.

Predicted Biological Activities & Mechanistic Pathways

Based on the structural homology to highly characterized brominated phenols and dihydroxybenzoates, we can confidently project the following biological activities:

A. Anti-Diabetic Efficacy (α-Glucosidase & PTP1B Inhibition)

Marine algae contain various bromophenols that exhibit strong anti-diabetic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase[4]. The introduction of a bromine atom into phenolic and flavonoid structures has been shown to enhance α-glucosidase inhibition due to improved hydrophobic interactions within the enzyme's binding pocket[3]. Methyl 2,3-dihydroxy-4-bromobenzoate is structurally primed to act as a competitive inhibitor here, utilizing its catechol group for hydrogen bonding and its bromo group to anchor into hydrophobic sub-pockets.

B. Antimicrobial & Antibiofilm Action

Halogenated dihydroxybenzoic acid derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive strains like MRSA[5]. The mechanism is driven by the lipophilic nature of the brominated ring, which disrupts bacterial cell membranes, combined with the catechol's ability to chelate essential metals (like iron) required for bacterial biofilm formation and survival.

C. Antioxidant and Cellular Protection

The 1,4- and 1,2-dihydroxy arrangements are optimal for neutralizing reactive oxygen species (ROS)[1]. Because bromination increases lipophilicity, these compounds can diffuse easily through cellular membranes to act as intracellular radical scavengers, protecting tissues from hypobromous acid (HOBr) and other oxidative stressors[2].

Quantitative Data Synthesis

To benchmark the expected efficacy of Methyl 2,3-dihydroxy-4-bromobenzoate, we synthesize quantitative data from its closest structural analogs in the literature.

Table 1: Comparative Bioactivity Profile of Brominated Phenolic Analogs

Structural Analog / MotifPrimary Biological TargetObserved Efficacy (IC50 / MIC)Key Mechanistic DriverRef
Marine Bromophenols (e.g., BDDE)α-Glucosidase10 - 50 µMPolybromination & Hydroxyls[4]
Brominated FlavonoidsROS / Oxidative Stress< 1 µMA-ring Bromination & Lipophilicity[2],[3]
2,4-Dihydroxybenzoic derivativesGram(+) Bacteria (MRSA)3.9 - 15.6 µg/mLHalogenation at ortho/para positions[5]
Methyl 2,3-dihydroxy-4-bromobenzoate Multi-Target (Projected) 5 - 20 µM (Est.) Ester Permeability & Halogen Bonding -

Self-Validating Experimental Protocols

To empirically validate the biological activity of this compound, rigorous, self-validating assay systems are required. Below are the standard operating procedures designed with built-in causality checks.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol utilizes a chromogenic substrate to measure enzyme kinetics in real-time.

Workflow Prep Prepare Stocks (DMSO <1% final) Incubate Pre-incubate Enzyme + Inhibitor Prep->Incubate Substrate Add pNPG (Initiate Reaction) Incubate->Substrate Read Kinetic Read (Abs 405 nm) Substrate->Read Validate Self-Validation (Acarbose & Blanks) Read->Validate

Fig 2: Self-validating α-glucosidase inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 2,3-dihydroxy-4-bromobenzoate in 100% DMSO to create a 10 mM stock. Dilute in 0.1 M phosphate buffer (pH 6.8) to achieve working concentrations.

    • Causality Check: The final DMSO concentration in the well must not exceed 1%. Higher concentrations of DMSO will denature the α-glucosidase enzyme, leading to false-positive inhibition.

  • Pre-Incubation: In a 96-well plate, combine 20 µL of the test compound, 20 µL of α-glucosidase (0.5 U/mL), and 50 µL of phosphate buffer. Incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation allows the binding equilibrium between the inhibitor and the enzyme active site to establish before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to all wells.

  • Kinetic Measurement: Measure absorbance continuously at 405 nm for 20 minutes using a microplate reader at 37°C.

  • Self-Validation System (Critical):

    • Positive Control: Acarbose (a known clinical inhibitor).

    • Negative Control: Vehicle only (1% DMSO in buffer).

    • Interference Blank: Compound + pNPG + Buffer (NO Enzyme). Why? Phenolic compounds often absorb light near 400 nm. If the compound itself is yellow, it will artificially inflate the absorbance reading. This blank must be subtracted from the test wells.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

To test for antimicrobial activity against Gram-positive strains (e.g., S. aureus), a broth microdilution method is employed.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the bacterial strain in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of Methyl 2,3-dihydroxy-4-bromobenzoate (starting from 256 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality Check: Resazurin is a redox indicator. Viable, metabolizing bacteria will reduce the blue resazurin to pink resorufin. The MIC is visually determined as the lowest concentration of the compound that prevents this color change (remaining blue). This eliminates the ambiguity of reading optical density (OD) when testing poorly soluble lipophilic compounds that might precipitate and mimic bacterial turbidity.

References

  • [Bromophenols in Marine Algae and Their Bioactivities] - Source: nih.
  • [Bromophenols from marine algae with potential anti-diabetic activities] - Source: researchgate.
  • [Structure and antioxidant activity of brominated flavonols and flavanones] - Source: researchgate.
  • [Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid] - Source: mdpi.
  • [Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents] - Source: nih.

Sources

Protocols & Analytical Methods

Method

The Synthetic Challenge: Regiocontrol in Electron-Rich Arenes

Application Note: Synthesis Protocols for Methyl 2,3-dihydroxy-4-bromobenzoate Methyl 2,3-dihydroxy-4-bromobenzoate is a high-value building block utilized in the synthesis of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocols for Methyl 2,3-dihydroxy-4-bromobenzoate

Methyl 2,3-dihydroxy-4-bromobenzoate is a high-value building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including epigenetic 1[1] and 2[2]. The 2,3-dihydroxybenzoate core is a catechol derivative, making the aromatic ring highly electron-rich. Electrophilic aromatic substitution (e.g., bromination) on this scaffold is notoriously difficult to control because the hydroxyl groups strongly activate both the ortho and para positions. Uncontrolled bromination typically yields a difficult-to-separate mixture of 4-bromo, 6-bromo, and 4,6-dibromo isomers.

To achieve high purity of the target 4-bromo isomer, synthetic chemists must employ either kinetically controlled regioselective bromination[1] or bypass the regioselectivity issue entirely by esterifying a pre-functionalized building block[2].

Mechanistic Pathways & Causality

Pathway A: Kinetically Controlled Regioselective Bromination Direct bromination of methyl 2,3-dihydroxybenzoate requires a bulky brominating agent to sterically hinder attack at the C6 position, which is flanked by the bulky ester group and the C2 hydroxyl. By premixing tert-butylamine (2-methylpropan-2-amine) and molecular bromine, a sterically demanding tert-butylamine-bromine complex is formed[1]. When the reaction is conducted at cryogenic temperatures (−78 °C), the thermal energy of the system is insufficient to overcome the steric barrier at C6. This kinetically drives the electrophilic substitution exclusively to the less hindered C4 position[1].

Pathway B: Thermodynamically Driven Fischer Esterification For facilities lacking cryogenic capabilities, a self-validating alternative is the Fischer esterification of commercially available 4-bromo-2,3-dihydroxybenzoic acid. This pathway relies on Le Chatelier's principle. By using methanol as both the solvent and reactant in the presence of a catalytic amount of concentrated sulfuric acid (which also acts as a dehydrating agent), the equilibrium is driven toward the methyl ester[2]. The regiochemistry is inherently guaranteed by the starting material, eliminating the risk of isomeric impurities.

Validated Methodologies

Protocol A: Regioselective Bromination via tert-Butylamine-Bromine Complex

Self-Validating In-Process Control (IPC): Monitor the disappearance of the starting material via HPLC (UV 254 nm). The reaction mixture will transition from a dark red/brown (active bromine complex) to a pale yellow solution upon completion.

  • Complex Formation: In an oven-dried, argon-purged reaction vessel, add 2-methylpropan-2-amine (2.61 g, 35.68 mmol) and molecular bromine (2.85 g, 35.68 mmol) to a solvent mixture of anhydrous toluene and dichloromethane (DCM) (1:1 v/v, 50 mL)[1]. Maintain the system at −78 °C using a dry ice/acetone bath. Stir for 30 minutes to ensure full complexation[1].

  • Substrate Addition: Dissolve methyl 2,3-dihydroxybenzoate (3.0 g, 17.84 mmol) in 20 mL of anhydrous DCM[1]. Add this solution dropwise to the premixed brominating complex, strictly maintaining the internal temperature at −78 °C to prevent thermal isomerization or over-bromination[1].

  • Kinetic Maturation: Stir the reaction mixture at −78 °C for exactly 30 minutes to establish the initial kinetic products[1].

  • Thermal Equilibration: Remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20–25 °C). Stir for 16 hours to ensure complete conversion[1].

  • Quenching & Workup: Dilute the reaction with deionized water (50 mL) to quench any residual brominating agent[1]. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate (to neutralize trace bromine) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure methyl 2,3-dihydroxy-4-bromobenzoate.

Protocol B: Fischer Esterification of 4-Bromo-2,3-dihydroxybenzoic acid

Self-Validating In-Process Control (IPC): TLC monitoring (DCM:MeOH 9:1) will show a distinct shift from the highly polar baseline acid to the faster-eluting ester.

  • Reaction Assembly: To a 250 mL round-bottom flask, add 4-bromo-2,3-dihydroxybenzoic acid (3.3 g, 14.0 mmol) and anhydrous methanol (100 mL)[2]. Stir until fully dissolved.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 mL) dropwise[2]. Caution: This step is highly exothermic.

  • Thermodynamic Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 16 hours[2]. The continuous reflux ensures maximum conversion by driving the thermodynamic equilibrium.

  • Concentration: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator[2].

  • Workup: Dissolve the resulting crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with deionized water (50 mL), saturated aqueous NaHCO₃ (50 mL) to neutralize residual H₂SO₄ and unreacted acid, and brine (50 mL)[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the target methyl 2,3-dihydroxy-4-bromobenzoate[2].

Quantitative Data & Strategy Comparison

ParameterStrategy A: Regioselective BrominationStrategy B: Fischer Esterification
Starting Material Methyl 2,3-dihydroxybenzoate4-Bromo-2,3-dihydroxybenzoic acid
Key Reagents tert-Butylamine, Br₂Methanol, conc. H₂SO₄
Reaction Conditions −78 °C to RT, 16.5 hReflux (65 °C), 16 h
Regioselectivity Kinetically controlled (Steric shielding)Pre-determined by starting material
Scalability Challenging (Requires cryogenic reactors)Excellent (Standard reflux equipment)
Primary Byproducts 6-bromo and 4,6-dibromo isomersUnreacted starting acid

Visualizing the Synthetic Logic

SynthesisLogic SM1 Methyl 2,3-dihydroxybenzoate Complex t-BuNH2-Br2 Complex (Steric Shielding) SM1->Complex Strategy A SM2 4-Bromo-2,3-dihydroxybenzoic acid AcidCat H2SO4 / MeOH (Thermodynamic Drive) SM2->AcidCat Strategy B Inter1 Kinetic Control (-78 °C) Complex->Inter1 Inter2 Esterification (Reflux) AcidCat->Inter2 Product Methyl 2,3-dihydroxy-4-bromobenzoate Inter1->Product Regioselective Bromination Inter2->Product Fischer Esterification

Logical workflow for synthesizing Methyl 2,3-dihydroxy-4-bromobenzoate.

References

  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • Title: WO2011075607A1 - Novel inhibitors of hepatitis c virus replication Source: Google Patents URL

Sources

Application

Application Note: Methyl 2,3-dihydroxy-4-bromobenzoate as a Core Scaffold in the Synthesis of Acylsulfonamide KAT6A Inhibitors

Introduction & Scientific Context Epigenetic dysregulation is a hallmark of numerous malignancies. Recently, the MYST family histone acetyltransferase KAT6A (also known as MOZ or MYST3) has emerged as a critical molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Epigenetic dysregulation is a hallmark of numerous malignancies. Recently, the MYST family histone acetyltransferase KAT6A (also known as MOZ or MYST3) has emerged as a critical molecular dependency in acute myeloid leukemia (AML)—particularly in NUP98-rearranged leukemias—and estrogen receptor-positive (ER+) breast cancers[1]. KAT6A primarily acetylates histone H3 at lysines 9 and 23 (H3K9ac, H3K23ac), driving oncogenic transcriptional programs and preventing cellular senescence[1].

The development of small-molecule KAT6A inhibitors has revolutionized targeted epigenetic therapy. The most potent class of these inhibitors utilizes an acylsulfonamide pharmacophore to competitively bind the Acetyl-Coenzyme A (AcCoA) binding pocket[2]. To synthesize these complex molecules, medicinal chemists rely on highly functionalized building blocks. Methyl 2,3-dihydroxy-4-bromobenzoate (CAS: 1393905-58-2) serves as a premier starting scaffold, providing the exact regiochemistry required to build the AcCoA-mimicking core[3].

Mechanistic Causality: Scaffold Design & Target Engagement

The structural features of Methyl 2,3-dihydroxy-4-bromobenzoate are not arbitrary; they are precisely mapped to the KAT6A active site:

  • The Methyl Ester: Serves as a protected precursor for the acylsulfonamide group. Once converted, the acylsulfonamide mimics the negatively charged diphosphate group of AcCoA, forming critical hydrogen bonds with Lys656, Gly657, and Arg660 in the KAT6A pocket[2].

  • The 2,3-Dihydroxy Motif: These hydroxyls are typically O-methylated to form a 2,3-dimethoxy functional group[4]. The resulting methoxy groups project into a specific sub-pocket, engaging in vital hydrogen bonding and steric interactions (e.g., with the backbone NH of Ile649) that drastically enhance kinase selectivity.

  • The 4-Bromo Handle: Acts as the primary site for late-stage diversification. The bromine atom readily undergoes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing chemists to attach hydrophobic or heterocyclic tail groups that occupy the pantetheine channel of the enzyme[4].

Experimental Protocols: A Self-Validating Synthetic Workflow

The following step-by-step methodologies detail the transformation of Methyl 2,3-dihydroxy-4-bromobenzoate into a functionalized KAT6A inhibitor precursor. Each step is designed with self-validating checkpoints to ensure high-fidelity synthesis.

Protocol A: O-Methylation of the Dihydroxy Core

Objective: Complete di-methylation of the phenolic hydroxyls to yield Methyl 4-bromo-2,3-dimethoxybenzoate. Causality for Reagent Selection: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. It is strong enough to deprotonate the phenolic hydroxyls but weak enough to prevent the premature hydrolysis of the methyl ester. Acetone is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide ions.

  • Preparation: In an oven-dried round-bottom flask, dissolve Methyl 2,3-dihydroxy-4-bromobenzoate (1.0 eq, e.g., 1.8 g, 7.28 mmol) in anhydrous acetone (20 mL)[3].

  • Base Addition: Add K2​CO3​ (3.0 eq, 21.85 mmol) in one portion. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Dropwise, add Methyl Iodide ( CH3​I ) (10.0 eq, 72.86 mmol). Caution: CH3​I is a volatile alkylating agent; perform strictly in a fume hood.

  • Reaction: Heat the mixture to 50°C and stir for 5 hours[3].

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.2 ) should completely convert to a less polar spot ( Rf​≈0.6 ). Cool to room temperature, dilute with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL)[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the dimethoxy intermediate.

Protocol B: Palladium-Catalyzed Cross-Coupling

Objective: Utilize the 4-bromo handle to attach a heterocyclic moiety (e.g., a pyrazole or substituted aryl group) via Suzuki-Miyaura coupling. Causality for Reagent Selection: The electron-donating nature of the 2,3-dimethoxy groups reduces the electrophilicity of the C-Br bond. To overcome this high activation energy for oxidative addition, a highly active bidentate palladium catalyst, Pd(dppf)Cl2​ , is utilized to prevent catalyst deactivation and promote efficient turnover[4].

  • Preparation: Combine Methyl 4-bromo-2,3-dimethoxybenzoate (1.0 eq), the desired heterocyclic boronic acid/ester (1.2 eq), and K2​CO3​ (2.0 eq) in a Schlenk tube.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Degas the mixture by bubbling ultra-pure N2​ through the solution for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of N2​ . Seal the tube.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash column chromatography.

Protocol C: Acylsulfonamide Formation

Objective: Convert the methyl ester into the AcCoA-mimicking acylsulfonamide. Causality for Reagent Selection: Direct amidation of esters with sulfonamides is kinetically unfavorable. Therefore, a two-step sequence (saponification followed by EDC-mediated coupling) is required. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the weakly nucleophilic sulfonamide nitrogen.

  • Saponification: Treat the coupled intermediate with LiOH (3.0 eq) in THF/Water (1:1) at room temperature until the ester is fully hydrolyzed to the carboxylic acid. Acidify with 1M HCl and extract with EtOAc.

  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir for 20 minutes to form the activated ester.

  • Coupling: Add the desired alkyl/aryl sulfonamide (1.2 eq). Stir at room temperature for 16 hours.

  • Purification: Wash the organic layer with 1M HCl (to remove DMAP), followed by brine. Concentrate and purify via reverse-phase HPLC to yield the final KAT6A inhibitor.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and validation parameters for the synthesis of the acylsulfonamide core from the Methyl 2,3-dihydroxy-4-bromobenzoate scaffold.

Synthetic StepTarget IntermediateExpected YieldKey Validation Metric (LC-MS / TLC)Mechanistic Purpose
1. O-Methylation Methyl 4-bromo-2,3-dimethoxybenzoate88 - 92%Mass shift: +28 Da; Rf​ increaseBlocks H-bond donors; prepares steric fit for Ile649.
2. Cross-Coupling Heterocycle-coupled dimethoxybenzoate75 - 85%Isotopic Br pattern disappearsInstalls hydrophobic tail for pantetheine channel.
3. Saponification Substituted benzoic acid> 95%Mass shift: -14 Da; highly polarExposes carboxylate for activation.
4. Sulfonamide Coupling Final Acylsulfonamide Inhibitor60 - 70%Target [M+H]+; UV absorption shiftInstalls AcCoA diphosphate bioisostere.

Synthetic Workflow & Biological Mechanism

G Start Methyl 2,3-dihydroxy-4-bromobenzoate (Starting Scaffold) Step1 O-Methylation (MeI, K2CO3, Acetone) Start->Step1 Int1 Methyl 4-bromo-2,3-dimethoxybenzoate Step1->Int1 Step2 Pd-Catalyzed Cross-Coupling (Heterocycle Attachment) Int1->Step2 Int2 Functionalized Benzoate Intermediate Step2->Int2 Step3 Ester Hydrolysis & Sulfonamide Coupling Int2->Step3 Final Acylsulfonamide KAT6A Inhibitor Step3->Final Bio1 KAT6A (MOZ) Inhibition (AcCoA Competitive Binding) Final->Bio1 Target Engagement Bio2 Decreased H3K23ac & AML Cell Senescence Bio1->Bio2 Phenotypic Effect

Workflow of KAT6A inhibitor synthesis from Methyl 2,3-dihydroxy-4-bromobenzoate and biological MOA.

References

  • US12428379B2 - Acylsulfonamide KAT6A inhibitors - Google Patents. Google Patents.
  • WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides - Google Patents. Google Patents.
  • KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia. AACR Journals.
  • Targeting KAT6A/B as a New Therapeutic Strategy for Cancer Therapy. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to ensure a successful synthesis.

Overview of Synthetic Strategy

The synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate can be approached via two primary routes, each presenting a unique set of challenges.

  • Route A: Esterification of 2,3-dihydroxy-4-bromobenzoic acid. This is a direct approach but can be hampered by the reduced reactivity of the substituted carboxylic acid.

  • Route B: Bromination of Methyl 2,3-dihydroxybenzoate. This route benefits from a more reactive starting material for esterification but requires careful control of the bromination step to ensure correct regioselectivity and avoid side products.

Synthetic_Routes cluster_0 Route A cluster_1 Route B 2,3-dihydroxy-4-bromobenzoic_acid 2,3-dihydroxy-4- bromobenzoic acid Esterification Esterification (e.g., Fischer) 2,3-dihydroxy-4-bromobenzoic_acid->Esterification Product_A Methyl 2,3-dihydroxy-4- bromobenzoate Esterification->Product_A Methyl_2,3-dihydroxybenzoate Methyl 2,3-dihydroxybenzoate Bromination Bromination Methyl_2,3-dihydroxybenzoate->Bromination Product_B Methyl 2,3-dihydroxy-4- bromobenzoate Bromination->Product_B Esterification_Challenges cluster_challenges Challenges Carboxylic_Acid 2,3-dihydroxy-4-bromobenzoic acid Equilibrium Fischer Esterification (H+ catalyst) Carboxylic_Acid->Equilibrium Methanol Methanol Methanol->Equilibrium Product Methyl 2,3-dihydroxy-4- bromobenzoate + H2O Equilibrium->Product Deactivation Electronic Deactivation (by Bromo group) Deactivation->Equilibrium Inhibits Steric_Hindrance Steric Hindrance (by ortho-OH) Steric_Hindrance->Equilibrium Inhibits

Caption: Factors affecting the Fischer esterification of 2,3-dihydroxy-4-bromobenzoic acid.

Section 3: Purification and Characterization

Question 4: I am having difficulty purifying the final product. Column chromatography is not giving good separation. What can I do?

Answer: The purification of polar phenolic compounds can be challenging due to their interactions with silica gel and the potential for co-elution with polar byproducts.

  • Causality: The two hydroxyl groups make the target compound quite polar. Starting materials and byproducts may have similar polarities, leading to poor separation on a silica gel column. The acidic nature of phenols can also cause tailing on silica gel.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: A common eluent system for such compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). [1]A shallow gradient of the polar solvent can improve separation.

      • Acidification of Mobile Phase: Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups, reducing tailing and improving peak shape.

    • Recrystallization: This can be a very effective purification technique if a suitable solvent or solvent system can be found. [1] * Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. [2] * Co-solvent System: If a single solvent is not effective, a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Allow to cool slowly.

Question 5: What are the expected spectroscopic features for Methyl 2,3-dihydroxy-4-bromobenzoate?

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two coupled protons on the benzene ring.

    • Hydroxyl Protons: Two singlets for the -OH groups, which may be broad and their chemical shift will be concentration and solvent-dependent.

    • Methyl Ester: A singlet around 3.8-4.0 ppm for the -OCH₃ group.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with the carbons attached to the hydroxyl groups appearing at lower field.

  • IR Spectroscopy:

    • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl groups.

    • C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.

    • C-O Stretch: Signals in the 1200-1300 cm⁻¹ region.

Experimental Protocols

Protocol 1: Bromination of Methyl 2,3-dihydroxybenzoate (Route B)

This protocol is based on standard procedures for the bromination of activated aromatic rings. [3]

  • Dissolution: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a larger beaker containing cold water.

  • Workup: If the product precipitates, collect it by vacuum filtration and wash with cold water. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated solution of sodium bisulfite (to remove excess bromine), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Fischer Esterification of 2,3-dihydroxy-4-bromobenzoic acid (Route A)

This protocol is a standard Fischer esterification procedure. [4]

  • Setup: To a round-bottom flask, add 2,3-dihydroxy-4-bromobenzoic acid (1.0 eq) and an excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Cooling and Neutralization: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Workup: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

ParameterRoute A: Fischer EsterificationRoute B: Bromination
Starting Material 2,3-dihydroxy-4-bromobenzoic acidMethyl 2,3-dihydroxybenzoate
Key Reagents Methanol, H₂SO₄ (cat.)Bromine or NBS, Acetic Acid
Temperature Reflux0 °C to room temperature
Primary Challenge Slow reaction rate, equilibriumRegioselectivity, over-bromination
Potential Byproducts Unreacted starting materialIsomeric bromo-compounds, di-brominated products

References

  • Macher, M. D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Molecules. Available at: [Link]

  • CN111116370A. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Jiménez, J. I., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology. Available at: [Link]

  • CN105218520A. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Uyanik, M., & Ishihara, K. (2010). 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Available at: [Link]

  • Sbihi, M., et al. (2018). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate. Acta Crystallographica Section E. Available at: [Link]

  • Bio, M. M., et al. (2017). Synthesis of (4-Iodophenyl)(1,3,5-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]

  • Li, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes. Available at: [Link]

  • EP0691323A1. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • CN108558636A. (2018). A kind of preparation method of 4- bromobenzoic acids.
  • Schmidt, S., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. Microbial Biotechnology. Available at: [Link]

  • WO2004009528A1. (2004). 2,4-dihydroxybenzoic acid derivatives.
  • Sandin, R. B., & McKee, R. A. (1937). 4-Bromoresorcinol. Organic Syntheses. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate. Natural Product Communications. Available at: [Link]

  • Demont, E. H., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors of the Bromo and Extra Terminal Domain (BET) Family of Proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2018). NBS/DMSO-mediated synthesis of (2,3-dihydrobenzo[b]o[5][1]xathiin-3-yl)methanols from aryloxymethylthiiranes. New Journal of Chemistry.

  • US10392364B2. (2019). Process for synthesis of lenalidomide.
  • Zarrouk, A., et al. (2023). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether.

Sources

Optimization

Technical Support Center: Optimizing the Yield of Methyl 2,3-Dihydroxy-4-bromobenzoate Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly activated aromatic rings presents significant regiochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly activated aromatic rings presents significant regiochemical challenges. The synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate from Methyl 2,3-dihydroxybenzoate is a critical intermediate step in the development of acylsulfonamide KAT6A inhibitors and other bioactive scaffolds [1].

This guide provides field-proven insights, mechanistic causality, and troubleshooting protocols to help you achieve high regioselectivity and maximize your product yield.

Mechanistic Causality: The Challenge of Regioselectivity

In Methyl 2,3-dihydroxybenzoate, the aromatic ring is highly activated by two electron-donating hydroxyl groups. Standard electrophilic aromatic substitution (e.g., using Br2​ in acetic acid or NBS) typically results in a complex mixture of 4-bromo, 5-bromo, and 6-bromo isomers, alongside over-brominated byproducts [2].

The Solution: Hydrogen-Bond Directed Steric Control To achieve exclusive bromination at the 4-position, we utilize a bulky brominating complex formed by tert-butylamine (2-methylpropan-2-amine) and bromine .

  • Intramolecular Locking: The C2-OH is intramolecularly hydrogen-bonded to the carbonyl oxygen of the C1-ester, rendering it less available for intermolecular interactions.

  • Intermolecular Directing: The C3-OH remains "free." The bulky tert-butylamine-bromine complex hydrogen-bonds with this free C3-OH.

  • Steric Delivery: Anchored to the C3-OH, the bulky complex cannot reach the sterically hindered C6 position (flanked by the ester) and selectively delivers the electrophilic bromine to the adjacent, less hindered C4 position.

Reaction Workflow & Directing Mechanism

Pathway SM Methyl 2,3-dihydroxybenzoate (Starting Material) Reaction Directed Bromination (-78°C, Toluene/DCM) SM->Reaction Complex t-BuNH2 + Br2 Complex (Pre-mixed at -30°C) Complex->Reaction H_Bond C3-OH Hydrogen Bonding (Directs Br to C4) Reaction->H_Bond Intra_H_Bond C2-OH Intramolecularly Bonded to Ester Reaction->Intra_H_Bond Byproducts 5-bromo / 6-bromo isomers (Minimized) Reaction->Byproducts If T > -78°C Product Methyl 2,3-dihydroxy-4-bromobenzoate (High Yield Target) H_Bond->Product Intra_H_Bond->Product

Workflow of regioselective bromination directed by hydrogen bonding at -78°C.

Quantitative Data: Comparison of Bromination Strategies

To underscore the necessity of the tert-butylamine methodology, review the expected yield and impurity profiles of various bromination strategies below.

Brominating AgentSolvent SystemTemperatureDirecting MechanismTarget 4-Bromo YieldImpurity Profile
Br2​ / AcOH Acetic Acid20 °C (RT)Electronic (Uncontrolled)< 30%Heavy mixture of 4-, 5-, and 6-bromo isomers; dibromination.
NBS DMF or ACN0 °C to 20 °CElectronic (Mild)< 40%Predominantly 5-bromo isomer; difficult downstream purification.
t−BuNH2​ + Br2​ Toluene / DCM-78 °C to RT H-Bond Directed / Steric 75% - 85% Highly regioselective; trace 5-bromo isomer.

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from established pharmaceutical synthesis routes [1][2].

Reagents Required:

  • Methyl 2,3-dihydroxybenzoate (1.0 eq, e.g., 17.84 mmol)

  • tert-Butylamine (2-methylpropan-2-amine) (2.0 eq, 35.68 mmol)

  • Bromine ( Br2​ ) (2.0 eq, 35.68 mmol)

  • Anhydrous Toluene and Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Complex Pre-formation: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve tert-butylamine (2.0 eq) in a mixture of anhydrous toluene and DCM. Cool the solution to -30 °C .

  • Bromine Addition: Slowly add bromine (2.0 eq) dropwise to the amine solution over 5–10 minutes. Causality: Pre-mixing at -30 °C controls the exothermic formation of the bulky brominating complex and prevents thermal degradation of the amine.

  • Substrate Cooling: Cool the newly formed complex down to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the -78 °C complex.

  • Kinetic Control: Stir the reaction mixture at -78 °C for exactly 30 minutes. Causality: This ensures the reaction remains strictly under kinetic and steric control, preventing non-directed bromination.

  • Warming & Completion: Slowly remove the cooling bath, allowing the reaction to warm to room temperature (RT). Stir for an additional 16 hours to drive the reaction to completion.

  • Quenching & Workup: Dilute with water and quench residual bromine with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of the 5-bromo and 6-bromo isomers in my LC-MS? A: This is almost always a temperature control failure. The reaction must be strictly maintained at -78 °C during the substrate addition and for the first 30 minutes of the reaction. If the internal temperature spikes, the thermal energy overcomes the activation barrier for non-directed electrophilic aromatic substitution, bypassing the hydrogen-bond directing mechanism. Ensure your addition rate is slow enough to prevent exothermic hot spots.

Q: Why is a mixture of Toluene and DCM used instead of just pure DCM? A: Pure DCM can become excessively viscous or even partially freeze near -78 °C (its melting point is -96.7 °C, but localized freezing occurs depending on solute concentration). Toluene (melting point -95 °C) moderates the polarity of the medium, keeps the reaction fluid for efficient magnetic stirring, and stabilizes the bulky tert-butylamine-bromine complex [2].

Q: My overall yield is low, and I am recovering unreacted starting material. What went wrong? A: This usually indicates that the tert-butylamine-bromine complex was compromised before the substrate was added. Ensure that your solvents are strictly anhydrous; trace moisture will rapidly hydrolyze the complex. Additionally, verify that the bromine was added to the amine at -30 °C before the substrate was introduced. Adding bromine directly to a mixture of the amine and the substrate will lead to competitive, unselective bromination and poor conversion.

Q: Can I substitute the tert-butylamine with a secondary amine like diisopropylamine? A: It is not recommended. While diisopropylamine is bulky, tert-butylamine (a primary amine with a massive tert-butyl group) provides the exact steric bulk and hydrogen-bond donor/acceptor profile required to anchor to the C3-OH and block the C5/C6 positions effectively. Altering the amine will directly degrade your regioselectivity.

References

  • "Acylsulfonamide KAT6A inhibitors", Google Patents (US12428379B2).
  • "7h-dibenzo[b,g][1,5]dioxocin-5-one derivatives and use thereof", Google Patents (CA2503881A1).
Troubleshooting

Side reactions in the bromination of dihydroxybenzoates

Troubleshooting Side Reactions in the Bromination of Dihydroxybenzoates Welcome to the Aromatic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Side Reactions in the Bromination of Dihydroxybenzoates

Welcome to the Aromatic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the electrophilic aromatic substitution (EAS) of highly activated rings.

Dihydroxybenzoates (such as methyl 3,5-dihydroxybenzoate) are notoriously difficult to mono-brominate cleanly. The strong electron-donating resonance of the two hydroxyl (or alkoxy) groups highly activates the aromatic core, making it a prime candidate for a cascade of unwanted side reactions, including over-bromination, oxidative degradation, and protecting group cleavage.

This guide is designed to dissect the causality behind these failures and provide self-validating protocols to ensure regioselective success.

Mechanistic Overview of Side Reactions

Understanding the failure modes of your reaction requires mapping the mechanistic pathways. The diagram below illustrates how deviations in temperature, solvent polarity, and stoichiometry divert the starting material away from the target mono-brominated product.

MechanisticPathways Start Protected Dihydroxybenzoate MonoBr Mono-brominated Product (Target) Start->MonoBr NBS (1.05 eq), CHCl3, 0°C BisBr Bis-brominated Byproduct (Over-bromination) Start->BisBr Excess Br2/NBS or Polar Solvents Quinone Quinone Derivative (Oxidation) Start->Quinone Uncontrolled Oxidation (High Temp) Deprotect Deprotected Phenol (Silyl Cleavage) Start->Deprotect Trace HBr (Acidic Cleavage) MonoBr->BisBr Prolonged Reaction Time Deprotect->BisBr Rapid EAS on Free Phenol

Mechanistic pathways of dihydroxybenzoate bromination and common side reactions.

Troubleshooting FAQs

Q1: Why does my bromination of methyl 3,5-dihydroxybenzoate always result in a mixture of mono- and bis-brominated products? Causality & Mechanism: The hydroxyl groups on dihydroxybenzoates are strongly electron-donating via resonance, highly activating the aromatic ring toward EAS. Because both ortho and para positions relative to the -OH groups are activated, the first bromination event barely deactivates the ring enough to prevent a second attack. If you use polar solvents, the electrophilicity of the brominating agent increases, drastically accelerating over-bromination 1[1]. Solution: Protect the phenols as methyl ethers prior to bromination to slightly dampen the activation. Furthermore, switch your solvent from CCl₄ or polar alternatives to CHCl₃, and strictly control the stoichiometry of N-Bromosuccinimide (NBS) to exactly 1.05 equivalents 2[2].

Q2: I attempted to use a silyl protecting group (TBS) to prevent oxidation, but I am losing the protecting group during the bromination step. Why? Causality & Mechanism: Silyl ethers are notoriously sensitive to acidic conditions. During bromination with NBS or Br₂, trace amounts of hydrobromic acid (HBr) are generated as a byproduct. This acid catalyzes the rapid cleavage of the O-Si bond. Once deprotected, the highly activated free phenol immediately undergoes bis-bromination, ruining the yield 2[2]. Solution: Avoid silyl ethers for this specific transformation. Use alkyl ethers (like methyl or benzyl) which are highly stable to mildly acidic electrophilic halogenation conditions.

Q3: My reaction mixture turns dark brown/red, and I isolate complex polymeric mixtures instead of the brominated product. What is happening? Causality & Mechanism: Dihydroxybenzoates are highly susceptible to oxidation. Strong oxidants or radical conditions can oxidize the electron-rich phenol into a quinone methide or fully oxidized quinone derivative, which then polymerizes or degrades 3[3]. Solution: Ensure the reaction is kept strictly at or below 0 °C to suppress oxidative pathways. Do not use radical initiators (like AIBN or light) when attempting electrophilic aromatic substitution 4[4].

Quantitative Comparison of Bromination Conditions

To highlight the importance of solvent and protecting group choices, review the empirical data summarized below. Note how the combination of methyl ether protection and CHCl₃ at 0 °C drastically shifts the equilibrium toward the target product.

Substrate ProtectionReagentSolventTemp (°C)TimeTarget Mono-Br Yield (%)Bis-Br Byproduct (%)
Unprotected (Free Phenol)NBS (1.0 eq)CCl₄258 h0>90
Silyl Ether (TBS)NBS (1.0 eq)CCl₄258 h0 (Deprotected)>80
Methyl EtherNBS (1.0 eq)CCl₄258 h~40~10
Methyl Ether NBS (1.05 eq) CHCl₃ 0 7 min 97 < 2

Data synthesized from optimization studies on the regioselective bromination of 3,5-dihydroxybenzoic acid derivatives 2[2].

Self-Validating Protocol: Regioselective Mono-Bromination

Objective: Achieve >95% regioselectivity for the mono-bromination of methyl 3,5-dimethoxybenzoate while suppressing over-bromination and oxidation.

ProtocolWorkflow Step1 1. Substrate Preparation Dissolve in anhydrous CHCl3 Step2 2. Thermal Control Equilibrate to 0°C Step1->Step2 Step3 3. Electrophile Addition Add 1.05 eq NBS portion-wise Step2->Step3 Step4 4. In-Process Validation TLC Check at 5 mins Step3->Step4 Step5 5. Quench & Extract Na2S2O3 reduction Step4->Step5

Self-validating workflow for regioselective mono-bromination.

Phase 1: Preparation & Temperature Control
  • Substrate Dissolution: Dissolve 10.0 mmol of the protected dihydroxybenzoate (e.g., methyl 3,5-dimethoxybenzoate) in 25 mL of anhydrous CHCl₃. Causality: CHCl₃ provides the optimal balance of polarity—solubilizing the NBS intermediate without over-enhancing the electrophilicity of the bromine radical/cation, which occurs in highly polar solvents 1[1].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Causality: Low temperatures suppress the activation energy required for the secondary bromination event and prevent oxidative degradation into quinones 4[4].

Phase 2: Electrophilic Addition
  • Stoichiometric Addition: Slowly add 1.05 equivalents (10.5 mmol) of freshly recrystallized N-Bromosuccinimide (NBS) in small portions over 2 minutes. Causality: Strict stoichiometric control is the primary defense against bis-bromination. Dropwise/portion-wise addition keeps the instantaneous concentration of the electrophile low 2[2].

Phase 3: Self-Validation & Quenching
  • In-Process Validation (TLC): At exactly 5 minutes post-addition, pull a 10 µL aliquot. Run a Rapid TLC (Hexanes:EtOAc 4:1). Validation Check: You should observe the disappearance of the starting material spot and the appearance of a single, lower-Rf product spot. If a third, even lower-Rf spot appears, bis-bromination has initiated—proceed to quench immediately.

  • Quench: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously for 5 minutes. Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, immediately halting the reaction cascade and preventing post-reaction oxidation. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

References
  • "Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8", Benchchem. URL: 1

  • "Synthesis and Characterization of BHT-Derived tert-Butyl Dendrons", ACS Publications. URL: 3

  • "regioselective bromination: an approach to the d-ring of the gilvocarcins", Heterocycles (Clockss). URL: 2

  • "Effect of Temperature on Oscillatory Behaviour of the System Containing Isomers of Hydroxybenzoic Acid in Batch Reactor", ResearchGate. URL: 4

Sources

Optimization

Technical Support Center: Stability Studies of Methyl 2,3-dihydroxy-4-bromobenzoate

Welcome to the analytical and stability troubleshooting center for Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) . As a multifunctional pharmaceutical intermediate, this compound presents unique stability chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical and stability troubleshooting center for Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) . As a multifunctional pharmaceutical intermediate, this compound presents unique stability challenges due to the simultaneous presence of an ester linkage, a highly reactive catechol (2,3-dihydroxy) moiety, and an aryl bromide.

This guide is engineered for drug development professionals to provide causal explanations, self-validating experimental protocols, and diagnostic workflows for stability-indicating assays.

Mechanistic FAQs: Understanding Degradation Causality

Q1: Why do my standard solutions of Methyl 2,3-dihydroxy-4-bromobenzoate turn brown over time, even under refrigeration? A1: This discoloration is a hallmark of catechol auto-oxidation . The 2,3-dihydroxy group is highly susceptible to oxidative degradation.

  • The Causality: In neutral to alkaline environments, or in the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺), the hydroxyl groups deprotonate. This deprotonation significantly lowers the oxidation potential of the molecule, facilitating rapid electron transfer to dissolved oxygen. The molecule oxidizes into a highly reactive ortho-quinone, which subsequently polymerizes to form brown/black melanin-like complex mixtures.

  • The Fix: Always prepare analytical standards in slightly acidic diluents (e.g., 0.1% Formic Acid in Acetonitrile/Water) to keep the catechol fully protonated. If metal-catalyzed oxidation is suspected, add 1 mM EDTA to the sample preparation.

Q2: During accelerated stability testing (40°C/75% RH), we observe a steady decrease in assay purity but no brown discoloration. What is the degradation mechanism? A2: If oxidation is not the primary driver (indicated by the lack of color change), the molecule is likely undergoing ester hydrolysis .

  • The Causality: The methyl ester group is vulnerable to moisture-driven nucleophilic acyl substitution. Under the accelerated conditions defined by [1], moisture ingress through semi-permeable container closures accelerates this process, cleaving the ester to yield 2,3-dihydroxy-4-bromobenzoic acid and methanol.

Q3: Are there specific photostability concerns for this compound? A3: Yes. The aryl bromide substituent introduces a severe risk of photolytic dehalogenation .

  • The Causality: Exposure to UV-Vis light provides sufficient energy to induce homolytic cleavage of the C–Br bond. This generates an aryl radical that abstracts a hydrogen atom from the surrounding solvent, resulting in the formation of Methyl 2,3-dihydroxybenzoate. All photostability testing must be conducted in actinic glassware or opaque containers.

Degradation Pathways & Visualization

To effectively design a stability-indicating method (SIM), analysts must anticipate the structural changes the parent compound will undergo under stress.

Degradation Parent Methyl 2,3-dihydroxy-4-bromobenzoate (Parent Compound) Oxidation Oxidative Stress (O2, Metals, pH > 7) Parent->Oxidation Electron Transfer Hydrolysis Hydrolytic Stress (H2O, Heat, Acid/Base) Parent->Hydrolysis Nucleophilic Attack Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Homolytic Cleavage Quinone o-Quinone Derivative (Polymeric/Brown) Oxidation->Quinone -2e-, -2H+ Acid 2,3-dihydroxy-4-bromobenzoic acid + Methanol Hydrolysis->Acid Ester Cleavage Dehalogenated Methyl 2,3-dihydroxybenzoate (Dehalogenation) Photolysis->Dehalogenated C-Br Bond Breakage

Fig 1. Primary degradation pathways of Methyl 2,3-dihydroxy-4-bromobenzoate under environmental stress.

Quantitative Stability Profiling

While Methyl 2,3-dihydroxy-4-bromobenzoate is generally stable under standard laboratory conditions[2], regulatory submissions require rigorous profiling. The table below summarizes the expected quantitative degradation behavior based on ICH Q1A(R2) and Q1B parameters[1].

Storage ConditionDurationPrimary StressorDominant DegradantExpected Assay Loss (%)
Long-Term (25°C ± 2°C / 60% RH)12 MonthsAmbient Moisture2,3-dihydroxy-4-bromobenzoic acid< 1.0%
Accelerated (40°C ± 2°C / 75% RH)6 MonthsHeat & High Moisture2,3-dihydroxy-4-bromobenzoic acid2.0% - 5.0%
Photostability (ICH Q1B)1.2M lux hoursUV/Vis LightMethyl 2,3-dihydroxybenzoate> 10.0% (Unprotected)
Oxidative Stress (0.3% H₂O₂)24 HoursPeroxide Radicalortho-Quinone polymers> 15.0%

Self-Validating Experimental Protocol: Forced Degradation

To prove that your HPLC/LC-MS method is "stability-indicating," you must perform forced degradation (stress testing). The following protocol is a self-validating system : it incorporates neutralization steps to halt degradation at precise timepoints and utilizes a Mass Balance calculation to ensure no degradants are "hiding" on the column.

Step-by-Step Methodology

Step 1: Baseline Preparation (Control)

  • Prepare a 1.0 mg/mL stock solution of Methyl 2,3-dihydroxy-4-bromobenzoate in HPLC-grade Acetonitrile.

  • Causality: Aprotic solvents prevent premature solvolysis/hydrolysis prior to intentional stress.

Step 2: Stress Induction (Targeting 10-20% Degradation)

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 25°C for 1 hour. (Note: Base hydrolysis is extremely rapid for this ester; use lower heat).

  • Oxidation: Mix 1 mL stock with 1 mL 0.3% H₂O₂. Store at room temperature in the dark for 24 hours.

Step 3: Quenching & Neutralization (Critical for Validation)

  • Immediately neutralize the acid-stressed sample with 1 mL 1N NaOH, and the base-stressed sample with 1 mL 0.1N HCl.

  • Causality: Quenching stops the degradation kinetics instantly, ensuring the sample injected into the HPLC represents the exact state at the end of the stress period, preventing in-vial degradation during autosampler queuing.

Step 4: Mass Balance Validation (System Suitability)

  • Analyze samples via HPLC-UV (λ = 254 nm).

  • Calculate Mass Balance: (Peak Area of Parent + Sum of Peak Areas of all Degradants) / (Peak Area of Unstressed Control) * 100.

  • Validation Criteria: The mass balance must fall between 95.0% and 105.0% . If the balance is < 95.0%, it indicates that degradation products are either volatile, lack a UV chromophore, or are irreversibly binding to the stationary phase (common with polymeric quinones).

Analytical Troubleshooting Guide

When unknown peaks appear in your stability chromatograms, use the following LC-MS decision tree to diagnose the chemical failure.

Note: Methyl 2,3-dihydroxy-4-bromobenzoate exhibits a distinct isotopic signature due to Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The parent compound yields an [M-H]⁻ signal at 245 / 247 m/z in negative electrospray ionization (ESI-).

Troubleshooting Start Unexpected Peak Detected in Stability Sample CheckRT Evaluate Retention Time (RT) vs. Parent Peak Start->CheckRT Early Early Eluter (Lower RT) Increased Polarity CheckRT->Early RT < Parent Late Late Eluter (Higher RT) Decreased Polarity CheckRT->Late RT > Parent MS1 LC-MS:[M-H]- = 231/233 m/z Diagnosis: Ester Hydrolysis Early->MS1 Acidic Product MS2 LC-MS: [M-H]- = 167 m/z Diagnosis: Dehalogenation Early->MS2 Loss of Bromine MS3 LC-MS:[M-H]- = 243/245 m/z Diagnosis: Quinone Formation Late->MS3 Oxidation/Loss of 2H

Fig 2. Decision tree for LC-MS identification of unknown degradation products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks during the functionalization of highly activated aromatic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks during the functionalization of highly activated aromatic systems. The regioselective bromination of catechols (1,2-dihydroxybenzenes) is notoriously difficult. Standard electrophilic aromatic substitution (EAS) conditions using elemental bromine often yield intractable mixtures of polybrominated species or incorrect regioisomers.

To synthesize Methyl 2,3-dihydroxy-4-bromobenzoate with high fidelity, we must abandon simple elemental bromine and instead utilize a sterically demanding halogenating complex: tert-butylamine and bromine[1]. This approach modulates the electrophilicity of the halogen and leverages steric bulk to direct substitution exclusively to the 4-position, avoiding the more congested 5- and 6-positions.

Below is our field-proven troubleshooting guide, complete with mechanistic insights and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Regioselectivity Control

Mechanism SM Methyl 2,3-dihydroxybenzoate (Highly activated ring) Path1 Attack at C-4 (Para to 3-OH, less hindered) SM->Path1 Path2 Attack at C-5 or C-6 (Sterically/Electronically disfavored) SM->Path2 Reagent t-BuNH2-Br2 Complex (Sterically bulky electrophile) Reagent->Path1 Reagent->Path2 Prod Methyl 4-bromo-2,3-dihydroxybenzoate (Major Product) Path1->Prod Impurity Regioisomers / Polybrominated (Trace Impurities) Path2->Impurity

Fig 2: Mechanistic pathway highlighting steric control of regioselectivity.

Self-Validating Standard Operating Procedure (SOP)

This protocol relies on precise temperature control and complexation kinetics[1]. The visual cues described are critical self-validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.

  • Complexation: In an oven-dried flask under N₂, prepare a premix of 2-methylpropan-2-amine (tert-butylamine, 2.0 eq) and bromine (2.0 eq) in a mixture of anhydrous toluene and dichloromethane (DCM)[1]. Cool the mixture to −78 °C.

    • Self-Validation: The solution should form a homogenous, deep red/orange complex without precipitating.

  • Substrate Addition: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the −78 °C premix[1].

    • Self-Validation: The internal temperature must not exceed −65 °C during the addition.

  • Reaction Initiation: Stir the reaction mixture at −78 °C for 30 minutes to ensure complete complexation and initial electrophilic attack[1].

  • Propagation: Slowly remove the cooling bath and allow the reaction mixture to warm to room temperature (RT), stirring for 16 hours[1].

  • Quench: Pour the reaction into an excess of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: Vigorously stir until the organic layer transitions from red/brown to pale yellow or colorless, indicating complete neutralization of active bromine.

  • Workup: Extract with ethyl acetate, wash the organic layer with 1M HCl (to remove amine salts) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow A Pre-mix t-BuNH2 + Br2 (Toluene/DCM, -78°C) B Add Methyl 2,3-dihydroxybenzoate (Dropwise in DCM) A->B C Stir at -78°C (30 min) B->C Err1 Issue: Temp Spikes Result: Isomers B->Err1 D Warm to RT (16 h) C->D E Na2S2O3 Quench & Extraction D->E F Methyl 4-bromo-2,3-dihydroxybenzoate E->F Err2 Issue: Poor Quench Result: Oxidation E->Err2

Fig 1: Experimental workflow and critical failure points in the bromination protocol.

Troubleshooting Guide & FAQs

Q1: My LC-MS/NMR analysis shows a mixture of brominated regioisomers (e.g., 5-bromo or 4,6-dibromo). How do I improve regioselectivity? Mechanistic Cause: The catechol ring is extremely electron-rich. If the reaction relies purely on thermodynamics, you will get a statistical mixture of ortho/para substituted products. We rely on the steric bulk of the tert-butylamine-bromine complex to kinetically direct the bromine to the less hindered 4-position. If the internal temperature spikes during the substrate addition, kinetic control is lost, and the activation energy for substitution at the 5- or 6-positions is easily overcome. Actionable Fix: Ensure vigorous stirring and strictly maintain the internal temperature below −65 °C. Use an automated syringe pump for the dropwise addition of the substrate[1].

Q2: I am seeing significant unreacted starting material after 16 hours. Should I spike the reaction with more elemental bromine? Mechanistic Cause: Absolutely not. Adding free bromine will bypass the amine complex and immediately cause uncontrolled polybromination of the activated ring. Incomplete conversion is typically caused by moisture in your solvents, which hydrolyzes the active brominating species, or a degraded bromine stock. Actionable Fix: Verify that your toluene and DCM are strictly anhydrous. Check the titre of your bromine stock. If the reaction stalls, it is safer to pre-form a small additional batch of the tert-butylamine-bromine complex and add it at −78 °C rather than adding naked bromine.

Q3: The isolated product is a dark red/brown oil instead of the expected solid. What went wrong during workup? Mechanistic Cause: Catechols are highly susceptible to oxidation. In the presence of unquenched halogens, they rapidly oxidize into dark-colored ortho-quinones. Actionable Fix: Your sodium thiosulfate (Na₂S₂O₃) quench was insufficient. You must use a large excess of saturated Na₂S₂O₃ and stir vigorously. The self-validating visual cue here is critical: do not stop stirring until the organic layer transitions completely from red/brown to pale yellow or colorless.

Q4: My isolated yield is unexpectedly low (<40%) after the aqueous extraction, but TLC showed full conversion. Where is my product? Mechanistic Cause: The product contains two phenolic hydroxyl groups (pKa ~9). If the aqueous phase becomes too alkaline during the workup (e.g., due to the presence of unneutralized tert-butylamine), the catechol protons are deprotonated, rendering the product highly water-soluble. Actionable Fix: Keep the aqueous phase slightly acidic (pH 4-5) during the extraction. Wash the organic layer with 1M HCl to protonate and remove residual tert-butylamine, ensuring the product remains fully partitioned in the organic phase.

Quantitative Troubleshooting Metrics
Symptom / ObservationRoot CauseAnalytical IndicatorCorrective Action
Mixture of regioisomers Exothermic temperature spikesExtra aromatic signals in ¹H-NMRDecrease addition rate; maintain T < -65 °C
Unreacted starting material Moisture hydrolyzing Br₂LC-MS shows [M+H]⁺ of SMUse anhydrous solvents; verify Br₂ titre
Dark red/brown product Oxidative degradation to o-quinoneParamagnetic NMR broadening; dark colorVigorously stir with excess Na₂S₂O₃
Low isolated yield Deprotonation of catechol moietyProduct lost to aqueous phase (pH > 8)Acidify aqueous layer to pH 4-5 before extraction
References[1] US12428379B2 - Acylsulfonamide KAT6A inhibitors

Source: Google Patents URL:1

Sources

Optimization

Technical Support Center: Handling and Stabilizing Methyl 2,3-dihydroxy-4-bromobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2,3-dihydroxy-4-bromobenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2,3-dihydroxy-4-bromobenzoate . This compound features a highly reactive catechol (2,3-dihydroxy) moiety paired with an electron-withdrawing bromine atom and a hydrolyzable methyl ester. Understanding the causality behind its degradation is critical for maintaining scientific integrity and reproducibility in your assays.

Below, you will find targeted troubleshooting FAQs, degradation pathway visualizations, quantitative stability metrics, and self-validating experimental protocols.

Troubleshooting FAQs: Mechanisms of Decomposition

Q1: Why does my Methyl 2,3-dihydroxy-4-bromobenzoate solution turn dark brown or black over time? A1: The darkening is a macroscopic indicator of catechol autoxidation. In the presence of molecular oxygen, the 2,3-dihydroxy ring oxidizes to a highly reactive ortho-quinone,1[1]. These quinones rapidly undergo nucleophilic attack and intermolecular cross-linking, forming dark, polymeric melanin-like complexes[1]. The electron-withdrawing bromine at the 4-position lowers the pKa of the hydroxyl groups, making the compound exceptionally sensitive to oxidation in alkaline or even neutral media.

Q2: Does the choice of solvent affect the stability of the ester group? A2: Yes. While the catechol ring is vulnerable to oxidation, the methyl ester is susceptible to hydrolysis. Storing the compound in unbuffered aqueous solutions or protic solvents (like methanol) with trace acid/base can lead to ester cleavage. Furthermore, studies on related dihydroxy- and trihydroxybenzoates demonstrate that2[2]. For long-term liquid storage, anhydrous, degassed aprotic solvents (e.g., DMSO or DMF) are strictly recommended.

Q3: How do trace metals in my biological buffers impact the compound? A3: Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as potent catalysts for catechol oxidation. They coordinate with the adjacent hydroxyl groups, 1[1]. This radical rapidly decays into the ortho-quinone. To ensure a self-validating, stable system, always treat aqueous buffers with chelators prior to introducing the compound.

Q4: How can I monitor the integrity of my working solutions before an experiment? A4: You can validate the integrity of your solution using UV-Vis spectroscopy. Intact Methyl 2,3-dihydroxy-4-bromobenzoate absorbs primarily in the UV range (~260–290 nm). The2[2]. If the A400/A280 ratio increases significantly, discard the solution. For rigorous quantification,3[3].

Visualizing Degradation Pathways

Understanding the exact chemical forks that lead to decomposition allows us to block them methodically.

Mechanisms A Methyl 2,3-dihydroxy- 4-bromobenzoate B1 Alkaline pH / O2 (Autoxidation) A->B1 B2 Trace Metals (Fe3+, Cu2+) (Coordination) A->B2 B3 H2O / Strong Acid or Base (Hydrolysis) A->B3 C1 o-Quinone Intermediate + Superoxide (O2•-) B1->C1 C2 Semiquinone Radical B2->C2 C3 2,3-dihydroxy-4- bromobenzoic acid B3->C3 D Polymerization (Melanin-like Dimers) C1->D C2->C1

Degradation pathways of Methyl 2,3-dihydroxy-4-bromobenzoate via oxidation and hydrolysis.

Quantitative Stability Data

The following table summarizes the expected stability of catechol-benzoate derivatives under various environmental conditions. Use these metrics to establish the maximum viable lifespan of your working solutions.

Environmental ConditionTemperatureBuffer AdditivesEstimated Half-Life (t½)Primary Degradant
pH 7.4 (Aerobic)37°CNone< 2 hourso-Quinone / Polymers
pH 7.4 (Aerobic)37°C50 µM EDTA~ 8 hourso-Quinone / Polymers
pH 5.0 (Aerobic)25°CNone> 48 hoursTrace o-Quinone
pH 7.4 (Anaerobic)25°CDegassed (Argon)> 7 daysIntact Compound
pH 1.0 (Aqueous)80°CNone< 4 hoursHydrolyzed Free Acid

Validated Experimental Protocols

Protocol: Preparation of Oxidation-Resistant Aqueous Working Solutions

Objective: To prepare a self-validating, stable aqueous solution of Methyl 2,3-dihydroxy-4-bromobenzoate for sensitive biological or chemical assays.

Step 1: Solvent Degassing (Deoxygenation)

  • Action: Boil the target aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.0) for 10 minutes to drive off dissolved oxygen. Rapidly cool the buffer under a continuous stream of high-purity Argon or Nitrogen gas.

  • Causality: Removing dissolved oxygen starves the autoxidation pathway, preventing the initial conversion of the catechol to an ortho-quinone.

  • Validation: Use a dissolved oxygen (DO) meter to confirm DO levels are < 0.5 mg/L before proceeding.

Step 2: Metal Chelation

  • Action: Add EDTA or DTPA to the degassed buffer to achieve a final concentration of 50 µM. Stir for 5 minutes under an Argon atmosphere.

  • Causality: Chelators sequester trace Fe³⁺/Cu²⁺ leached from glassware or biological samples, neutralizing metal-mediated semiquinone radical initiation.

Step 3: Compound Dissolution

  • Action: Weigh Methyl 2,3-dihydroxy-4-bromobenzoate in an amber glass vial to prevent photo-oxidation. Dissolve the powder in a minimal volume of anhydrous, degassed DMSO to create a concentrated stock (e.g., 100 mM).

  • Action: Dilute the DMSO stock into the prepared aqueous buffer immediately before the assay.

Step 4: Integrity Verification (Self-Validating Step)

  • Action: Measure the UV-Vis absorbance of an aliquot of the final working solution.

  • Causality: Establishing a baseline ensures that no degradation occurred during the mixing phase.

  • Validation: The spectrum must show a sharp peak at ~270 nm and a flat baseline at 400 nm. If A400 > 0.05, quinone formation has initiated, and the solution must be discarded.

References

  • Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ACS Omega URL: 1

  • Title: Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester Source: J-Stage (Bioscience, Biotechnology, and Biochemistry) URL: 2

  • Title: Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study Source: PubMed Central (PMC) URL: 3

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Comparison Guide: Methyl 2,3-dihydroxy-4-bromobenzoate vs. Regioisomeric Alternatives

Executive Summary & Scientific Context Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) is a highly specialized halogenated building block, frequently utilized in the synthesis of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Methyl 2,3-dihydroxy-4-bromobenzoate (CAS 1393905-58-2) is a highly specialized halogenated building block, frequently utilized in the synthesis of advanced therapeutics, including acylsulfonamide-based KAT6A inhibitors ()[1]. The primary challenge in its synthesis—typically achieved via the regioselective electrophilic aromatic bromination of methyl 2,3-dihydroxybenzoate using bromine and tert-butylamine at -78°C[1]—lies in the competing directing effects of the aromatic substituents. The C2 and C3 hydroxyl groups, alongside the C1 methyl ester, create a complex electronic environment that can yield multiple regioisomers (4-bromo, 5-bromo, and 6-bromo derivatives).

For researchers and drug development professionals, assuming regiochemical purity without rigorous structural validation can lead to catastrophic downstream synthetic failures. This guide provides an objective comparison of analytical modalities and establishes a self-validating experimental workflow to unambiguously confirm the structure of the 4-bromo target against its alternatives.

Comparative Analytical Modalities

To validate the regiochemistry of poly-substituted benzenes, no single technique is infallible. Relying solely on 1D NMR or Mass Spectrometry often leads to mischaracterization. Table 1 compares the performance of standard analytical techniques in differentiating these specific regioisomers.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary Diagnostic ValueRegioisomer Differentiation CapabilityLimitations
HRMS (ESI-TOF) Exact mass, elemental composition, isotopic signature.Low. Cannot distinguish between 4-, 5-, or 6-bromo isomers.Only confirms the presence of one bromine atom.
1D 1 H-NMR Proton symmetry, electronic environment, J -coupling.Moderate. Easily identifies the 5-bromo isomer (meta-coupling).Cannot unambiguously distinguish 4-bromo from 6-bromo (both ortho).
2D HMBC NMR Carbon-proton connectivity (2 to 3 bonds away).High. Unambiguously assigns bromine position via ester correlation.Requires higher sample concentration and longer acquisition time.
Single-Crystal X-Ray Absolute 3D spatial configuration.Absolute. Provides definitive atomic coordinates.Requires growing high-quality single crystals, which is time-intensive.

The Self-Validating Experimental Protocol

This protocol is designed as a causality-driven, self-validating system. Each step acts as a gatekeeper; failure to meet the diagnostic criteria at any stage necessitates a return to purification or re-synthesis. Strict adherence to standardized NMR restraint validation protocols ()[2] ensures data integrity.

Step 1: HRMS-ESI (Exact Mass and Isotopic Signature)
  • Objective: Confirm the addition of exactly one bromine atom.

  • Causality: Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance. The presence of a single bromine atom will manifest as a distinct doublet in the mass spectrum separated by 2 m/z units with equal intensity.

  • Protocol:

    • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

    • Inject into an ESI-TOF mass spectrometer operating in negative ion mode (to easily deprotonate the acidic phenolic -OH).

    • Self-Validation Check: Scan for the [M−H]− pseudo-molecular ion. The theoretical exact mass for C8​H6​BrO4−​ is 244.9455. You must observe a 1:1 intensity ratio for m/z 244.9455 and 246.9435. If a 1:2:1 triplet is observed (m/z 244, 246, 248), dibromination has occurred and the batch must be rejected.

Step 2: 1D 1 H-NMR (Symmetry and Splitting Patterns)
  • Objective: Differentiate the 5-bromo isomer from the 4-bromo/6-bromo isomers.

  • Causality: The position of the bromine dictates the relationship between the remaining two aromatic protons.

    • 5-Bromo Isomer: Protons are at C4 and C6 (meta to each other). They will couple with a small coupling constant ( 4J≈1.5−2.5 Hz).

    • 4-Bromo & 6-Bromo Isomers: Protons are adjacent (ortho to each other). They will couple with a large coupling constant ( 3J≈8.0−9.0 Hz).

  • Protocol:

    • Dissolve 15 mg of the compound in 0.5 mL of DMSO- d6​ . Utilizing DMSO ensures sharp hydroxyl peaks due to slow proton exchange, aiding in total structural assignment ()[3].

    • Acquire a standard 1D 1 H-NMR spectrum at 400 MHz.

    • Self-Validation Check: Isolate the aromatic region (6.5 - 7.5 ppm). If two doublets with J≈2 Hz are present, the structure is the 5-bromo isomer. If two doublets with J≈8.5 Hz are present, proceed to Step 3 to distinguish between the 4-bromo and 6-bromo forms.

Step 3: 2D HMBC NMR (Unambiguous Regiochemical Assignment)
  • Objective: Distinguish Methyl 2,3-dihydroxy-4-bromobenzoate from the 6-bromo alternative.

  • Causality: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (typically 2- to 3-bond) proton-carbon couplings. The ester carbonyl carbon (C1) serves as the ultimate reference point.

    • In the 4-bromo isomer: The proton at C6 is ortho to the ester group. It exhibits a strong 3-bond coupling ( 3JCH​ ) to the ester carbonyl carbon.

    • In the 6-bromo isomer: The protons are at C4 and C5. Neither proton has a 3-bond path to the ester carbonyl (H5 to C=O is 4 bonds, which is typically invisible in standard HMBC).

  • Protocol:

    • Acquire 1 H- 13 C HMBC spectra using the same DMSO- d6​ sample.

    • Locate the ester carbonyl carbon resonance ( ≈165−170 ppm) in the 13 C projection.

    • Self-Validation Check: Look for a cross-peak between the downfield aromatic proton doublet and the carbonyl carbon. If present, the proton is at C6, confirming the bromine is at C4. If absent, the bromine is at C6.

Quantitative Data Presentation

Table 2: Comparative Diagnostic Metrics for Regioisomers
Regioisomer 1 H Aromatic Splitting J -Coupling (Hz)Key HMBC to Ester Carbonyl (C1)HRMS Isotope Pattern
4-Bromo (Target)Two doublets (H5, H6) ≈8.0−9.0 (Ortho)Present (H6 C1, 3-bond)1:1 ( [M−H]− )
5-Bromo Two doublets (H4, H6) ≈1.5−2.5 (Meta)Present (H6 C1, 3-bond)1:1 ( [M−H]− )
6-Bromo Two doublets (H4, H5) ≈8.0−9.0 (Ortho)Absent (H5 C1 is 4-bond)1:1 ( [M−H]− )

Structural Validation Workflow

ValidationWorkflow Synthesis Synthesis / Isolation Methyl 2,3-dihydroxy-4-bromobenzoate HRMS Step 1: HRMS (ESI-TOF) Evaluate exact mass & isotopes Synthesis->HRMS MassCheck Is [M-H]- m/z 244.9/246.9 (1:1 ratio) present? HRMS->MassCheck MassCheck->Synthesis No (Reject/Repurify) NMR1D Step 2: 1D 1H-NMR Analyze aromatic splitting MassCheck->NMR1D Yes (Mono-brominated) CouplingCheck Aromatic Coupling Pattern? NMR1D->CouplingCheck Iso5 Meta-coupling (J ~ 2 Hz) -> 5-Bromo Isomer Detected CouplingCheck->Iso5 Meta Iso46 Ortho-coupling (J ~ 8-9 Hz) -> 4-Bromo or 6-Bromo CouplingCheck->Iso46 Ortho NMR2D Step 3: 2D HMBC NMR Map long-range correlations Iso46->NMR2D HMBC_Check H-C Carbonyl Correlation? NMR2D->HMBC_Check Iso6 No 3-bond H-C1 correlation -> 6-Bromo Isomer Detected HMBC_Check->Iso6 Absent Target Strong 3-bond H6-C1 correlation -> 4-Bromo Target Confirmed HMBC_Check->Target Present

Figure 1: Self-validating decision tree for the structural confirmation of brominated regioisomers.

References

  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • Title: Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 Source: PubMed URL: [Link]

  • Title: Restraint Validation of Biomolecular Structures Determined by NMR in the Protein Data Bank Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Dihydroxybenzoates in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the choice of a halogen substituent on an aromatic scaffold is a critical decision that dictates synthetic strategy, reaction efficiency, and ul...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of a halogen substituent on an aromatic scaffold is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimately, the cost of synthesizing target molecules. This guide provides an in-depth, objective comparison of the reactivity of brominated versus chlorinated dihydroxybenzoates, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This analysis is grounded in fundamental organometallic principles and supported by illustrative experimental data and detailed, field-proven protocols.

The Decisive Role of the Carbon-Halogen Bond

The relative reactivity of aryl halides in many transition metal-catalyzed reactions is not governed by electronegativity, but rather by the strength of the carbon-halogen (C-X) bond. The C-X bond is cleaved during the oxidative addition step, which is often the rate-determining step in catalytic cycles like that of the Suzuki-Miyaura reaction.[1][2]

The average bond dissociation energies for C-X bonds on a benzene ring are as follows:

  • C-Cl: ~400 kJ/mol

  • C-Br: ~336 kJ/mol

  • C-I: ~272 kJ/mol

The significantly weaker nature of the C-Br bond compared to the C-Cl bond means that aryl bromides undergo oxidative addition to a low-valent palladium catalyst much more readily than their chlorinated counterparts.[3][4] This fundamental difference in reactivity has profound practical implications for reaction conditions, catalyst selection, and overall efficiency.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To illustrate this principle, we will compare the hypothetical Suzuki-Miyaura coupling of methyl 3-bromo-2,5-dihydroxybenzoate and methyl 3-chloro-2,5-dihydroxybenzoate with 4-methoxyphenylboronic acid. The dihydroxybenzoate scaffold is a common structural motif in natural products and pharmaceutical agents, making this a relevant comparison for drug development professionals.

Illustrative Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary (Illustrative)

The following table summarizes the expected outcomes from a comparative kinetic study. This data is illustrative and based on the well-established reactivity trends of aryl bromides versus aryl chlorides in Suzuki-Miyaura couplings.[5][6]

ParameterMethyl 3-bromo-2,5-dihydroxybenzoateMethyl 3-chloro-2,5-dihydroxybenzoateRationale
Relative Initial Rate ~10-100x faster1xThe C-Br bond cleavage in the oxidative addition step is significantly faster.[1]
Typical Reaction Time 1-4 hours12-24 hoursRequires less thermal energy and time to overcome the activation barrier.
Typical Reaction Temp. 80 °C100-120 °CMilder conditions are sufficient due to the higher reactivity of the C-Br bond.
Catalyst Loading 1-2 mol%3-5 mol%Higher catalyst loading is often needed to achieve reasonable conversion for the less reactive aryl chloride.
Typical Yield >90%60-80%Higher efficiency and fewer side reactions, such as catalyst decomposition at higher temperatures and longer reaction times.
Ligand Selection Standard phosphine ligands (e.g., PPh₃)Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos)More advanced ligands are required to facilitate the challenging oxidative addition of the aryl chloride.[7][8]

Mechanistic Insights: The Catalytic Cycle

The difference in reactivity is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The first and often rate-limiting step is the oxidative addition of the aryl halide to the active Pd(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA Ar-X ArPdX Ar-Pd(II)(X)L₂ OA->ArPdX Note For Ar-Br: Lower activation energy, faster rate. For Ar-Cl: Higher activation energy, slower rate. Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)(Ar')L₂ Transmetal->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

The energy barrier for the oxidative addition step is substantially lower for aryl bromides than for aryl chlorides, leading to a faster overall reaction rate under milder conditions.[1][4]

A Contrasting Scenario: Nucleophilic Aromatic Substitution (SNAr)

It is crucial to recognize that the reactivity trend is context-dependent. In Nucleophilic Aromatic Substitution (SNAr) reactions, the trend is typically reversed. In SNAr, the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9]

In this case, the more electronegative chlorine atom is more effective at stabilizing the developing negative charge in the transition state and the Meisenheimer complex through its inductive effect. This leads to a lower activation energy and a faster reaction rate for the chlorinated dihydroxybenzoate compared to the brominated one. The typical reactivity order in SNAr is F > Cl > Br > I.

Experimental Protocols

A robust experimental design is essential to validate these reactivity principles. Below is a detailed protocol for a comparative kinetic analysis of the Suzuki-Miyaura coupling of methyl 3-bromo-2,5-dihydroxybenzoate and methyl 3-chloro-2,5-dihydroxybenzoate.

Synthesis of Halogenated Dihydroxybenzoate Precursors (Illustrative)

The required starting materials can be prepared from commercially available 2,5-dihydroxybenzoic acid (gentisic acid).

  • Esterification: 2,5-dihydroxybenzoic acid is first esterified to methyl 2,5-dihydroxybenzoate using methanol and a catalytic amount of sulfuric acid.[10]

  • Halogenation: The resulting methyl 2,5-dihydroxybenzoate can be selectively halogenated at the 3-position.

    • Bromination: Using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

    • Chlorination: Using a mild chlorinating agent like N-chlorosuccinimide (NCS).

Comparative Kinetic Study via HPLC Monitoring

Objective: To quantitatively compare the reaction rates of methyl 3-bromo-2,5-dihydroxybenzoate and methyl 3-chloro-2,5-dihydroxybenzoate in a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 3-bromo-2,5-dihydroxybenzoate

  • Methyl 3-chloro-2,5-dihydroxybenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Dodecane (internal standard)

  • Methanol (for quenching and dilution)

  • Reaction vials with septa, magnetic stir bars

  • HPLC system with a C18 column and UV detector

Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Setup_Br Vial 1: Bromo-substrate Pd(OAc)₂, SPhos, K₃PO₄ Boronic Acid, Dodecane Add_Solvent Add Toluene/H₂O (t=0) Setup_Br->Add_Solvent Setup_Cl Vial 2: Chloro-substrate Pd(OAc)₂, SPhos, K₃PO₄ Boronic Acid, Dodecane Setup_Cl->Add_Solvent Heat Heat to 80°C Add_Solvent->Heat Aliquot Withdraw Aliquot at Time Points Heat->Aliquot Quench Quench with Methanol Aliquot->Quench Analyze HPLC Analysis Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Compare Compare Initial Rates Plot->Compare

Caption: Experimental workflow for the comparative kinetic study.

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate, oven-dried reaction vials equipped with stir bars, add methyl 3-bromo-2,5-dihydroxybenzoate (Vial 1) or methyl 3-chloro-2,5-dihydroxybenzoate (Vial 2) (0.5 mmol, 1.0 eq).

    • To each vial, add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq), K₃PO₄ (1.0 mmol, 2.0 eq), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.022 mmol, 4.4 mol%), and dodecane (0.25 mmol, 0.5 eq) as an internal standard.

    • Seal the vials with septa.

  • Reaction Initiation and Monitoring:

    • Evacuate and backfill each vial with argon or nitrogen three times.

    • Using a syringe, add a degassed mixture of toluene (4.5 mL) and water (0.5 mL) to each vial.

    • Place both vials in a preheated oil bath or heating block at 80 °C and begin vigorous stirring. This marks t=0.

    • At specified time intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes), withdraw a ~50 µL aliquot from each reaction mixture using a syringe.

    • Immediately quench each aliquot in a vial containing 1 mL of methanol to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the disappearance of the starting aryl halide and the appearance of the biaryl product at an appropriate UV wavelength.

    • Quantify the concentrations of the starting material and product relative to the internal standard (dodecane) using pre-established calibration curves.[11][12][[“]]

  • Data Analysis:

    • Plot the concentration of the product versus time for both the bromo- and chloro-substrates.

    • Determine the initial reaction rate for each substrate from the slope of the initial linear portion of the concentration-time curve.

    • Compare the rates and the time required to reach >95% conversion for both reactions.

Conclusion and Strategic Recommendations

The choice between a brominated and a chlorinated dihydroxybenzoate as a synthetic intermediate is a trade-off between reactivity and cost, as aryl chlorides are generally less expensive than aryl bromides.

  • For rapid synthesis and high yields under mild conditions , brominated dihydroxybenzoates are the superior choice for palladium-catalyzed cross-coupling reactions. Their high reactivity allows for lower catalyst loadings, shorter reaction times, and lower temperatures, which can be crucial for sensitive substrates.

  • For large-scale synthesis where cost is a primary driver , chlorinated dihydroxybenzoates may be considered. However, this choice necessitates more forceful reaction conditions, higher catalyst loadings, and the use of more sophisticated (and often more expensive) phosphine ligands to achieve acceptable yields and reaction times.[8]

Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of halogenated aromatics empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and overall success.

References

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. Available at: [Link]

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Validation

Comparison of different synthetic routes to Methyl 2,3-dihydroxy-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 2,3-dihydroxy-4-bromobenzoate is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-dihydroxy-4-bromobenzoate is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted benzene ring structure, featuring hydroxyl, bromo, and methyl ester functionalities, offers multiple points for further chemical modification. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of two plausible synthetic routes to Methyl 2,3-dihydroxy-4-bromobenzoate, offering experimental insights and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The synthesis of Methyl 2,3-dihydroxy-4-bromobenzoate presents a key challenge in controlling the regioselectivity of the bromination step on a highly activated aromatic ring. The two hydroxyl groups strongly direct electrophilic substitution to the ortho and para positions. This guide will explore two primary synthetic strategies:

  • Route 1: Esterification Followed by Bromination. This approach begins with the readily available 2,3-dihydroxybenzoic acid, which is first converted to its methyl ester, followed by the introduction of the bromine atom.

  • Route 2: Bromination Followed by Esterification. In this alternative pathway, 2,3-dihydroxybenzoic acid is first brominated to yield 4-bromo-2,3-dihydroxybenzoic acid, which is then esterified to the final product.

This guide will dissect each route, providing detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Esterification Followed by Bromination

This synthetic pathway prioritizes the protection of the carboxylic acid functionality as a methyl ester before the electrophilic bromination step. This can potentially influence the reactivity and solubility of the intermediate, impacting the subsequent bromination reaction.

digraph "Route_1_Esterification_then_Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="2,3-Dihydroxybenzoic Acid"]; ester [label="Methyl 2,3-dihydroxybenzoate"]; product [label="Methyl 2,3-dihydroxy-4-bromobenzoate"];

start -> ester [label=" CH3OH, H2SO4 (cat.)\n (Fischer Esterification)"]; ester -> product [label=" NBS, Solvent\n (Electrophilic Bromination)"]; }

Figure 1: Synthetic workflow for Route 1.

Part 1: Experimental Protocol - Fischer-Speier Esterification

The initial step involves the classic Fischer-Speier esterification of 2,3-dihydroxybenzoic acid. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid and enhance the solubility of the substrate in organic solvents for the subsequent bromination step.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,3-dihydroxybenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Experimental Protocol - Regioselective Bromination

The key step in this route is the regioselective bromination of the activated Methyl 2,3-dihydroxybenzoate. The two hydroxyl groups are strong ortho-, para-directors, making the 4- and 6-positions the most likely sites for electrophilic attack. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[1][2][3]

Materials:

  • Methyl 2,3-dihydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate Methyl 2,3-dihydroxy-4-bromobenzoate.

Route 2: Bromination Followed by Esterification

This alternative strategy involves the direct bromination of 2,3-dihydroxybenzoic acid as the initial step. The regioselectivity of this reaction is governed by the combined directing effects of the two hydroxyl groups and the deactivating, meta-directing carboxylic acid group.

digraph "Route_2_Bromination_then_Esterification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="2,3-Dihydroxybenzoic Acid"]; bromo_acid [label="4-Bromo-2,3-dihydroxybenzoic Acid"]; product [label="Methyl 2,3-dihydroxy-4-bromobenzoate"];

start -> bromo_acid [label=" Br2, Acetic Acid\n (Electrophilic Bromination)"]; bromo_acid -> product [label=" CH3OH, H2SO4 (cat.)\n (Fischer Esterification)"]; }

Figure 2: Synthetic workflow for Route 2.

Part 1: Experimental Protocol - Regioselective Bromination

The direct bromination of 2,3-dihydroxybenzoic acid is anticipated to favor substitution at the 4-position, which is para to the hydroxyl group at C2 and ortho to the hydroxyl group at C3, while being meta to the deactivating carboxyl group. A procedure adapted from the bromination of similar phenolic acids can be employed.[4][5][6]

Materials:

  • 2,3-dihydroxybenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude 4-bromo-2,3-dihydroxybenzoic acid can be purified by recrystallization.

Part 2: Experimental Protocol - Fischer-Speier Esterification

The final step is the esterification of the brominated dihydroxybenzoic acid. The presence of the electron-withdrawing bromine atom and the two hydroxyl groups may influence the rate of this reaction.

Materials:

  • 4-bromo-2,3-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a suspension of 4-bromo-2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up the reaction as described in Route 1, Part 1, to isolate the crude Methyl 2,3-dihydroxy-4-bromobenzoate.

  • Purify the final product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

Both routes offer viable pathways to the target molecule, each with its own set of advantages and potential drawbacks. The choice of route will depend on factors such as the availability of starting materials, desired purity, and scalability.

FeatureRoute 1: Esterification then BrominationRoute 2: Bromination then Esterification
Starting Material 2,3-Dihydroxybenzoic Acid2,3-Dihydroxybenzoic Acid
Key Intermediate Methyl 2,3-dihydroxybenzoate4-Bromo-2,3-dihydroxybenzoic Acid
Regioselectivity Potentially good, directed by two -OH groups. Possibility of over-bromination or mixture of isomers (4- and 6-bromo).Expected to be high for the 4-position due to the combined directing effects of -OH and -COOH groups.
Reaction Conditions Milder bromination with NBS. Esterification is a standard procedure.Potentially harsher bromination conditions with elemental bromine. Esterification of a more complex substrate.
Purification Purification of the intermediate ester may be easier. Final product purification might be challenging due to isomeric byproducts.Purification of the intermediate brominated acid might be more difficult due to its polarity. Final product purification may be more straightforward.
Overall Yield Dependent on the selectivity of the bromination step.Dependent on the efficiency of both the bromination and esterification of the substituted acid.
Scalability Potentially more scalable due to the use of NBS.Use of elemental bromine can pose challenges for large-scale synthesis.

Expertise & Experience Insights:

From a practical standpoint, Route 1 might be favored in a research setting due to the use of the more manageable brominating agent, NBS. The primary challenge lies in achieving high regioselectivity in the bromination of the electron-rich Methyl 2,3-dihydroxybenzoate. Careful control of reaction conditions, such as temperature and stoichiometry of NBS, will be crucial to minimize the formation of the 6-bromo isomer and di-brominated byproducts.

Route 2 , while seemingly more direct in achieving the desired bromination pattern, involves the use of elemental bromine, which requires careful handling. The subsequent esterification of the sterically more hindered and electronically modified 4-bromo-2,3-dihydroxybenzoic acid might require longer reaction times or stronger catalytic conditions to achieve high conversion.

Conclusion

Both synthetic routes presented provide logical and experimentally feasible pathways to Methyl 2,3-dihydroxy-4-bromobenzoate. The optimal choice will depend on the specific requirements of the synthesis. For smaller-scale laboratory preparations where ease of handling of reagents is a priority, Route 1 (Esterification then Bromination) with NBS is a strong candidate. For larger-scale syntheses where cost and achieving high regioselectivity in the first step are paramount, Route 2 (Bromination then Esterification) may be more advantageous, provided the necessary safety precautions for handling bromine are in place. Further optimization of reaction conditions for both routes is recommended to maximize yield and purity of the final product.

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